molecular formula C8H11ClN4 B1317695 2-Chloro-3-(1-piperazinyl)pyrazine CAS No. 85386-99-8

2-Chloro-3-(1-piperazinyl)pyrazine

Cat. No.: B1317695
CAS No.: 85386-99-8
M. Wt: 198.65 g/mol
InChI Key: YSEFEUMYRXRNND-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-piperazinyl)pyrazine (CAS 85386-99-8) is a chemical compound with the molecular formula C8H11ClN4 and a molecular weight of 198.65 g/mol . This biochemical reagent features a pyrazine core linked to a piperazine ring, a scaffold widely recognized for its broad and potent biological activities . It is a key intermediate in organic and medicinal chemistry for the synthesis of molecules with value as potential therapeutic agents . The compound is of significant interest in neuroscience research, particularly as a precursor for the synthesis of piperazinylpyrazine derivatives that have demonstrated potent central serotoninmimetic activity, mimicking the effects of serotonin in the brain . Furthermore, derivatives based on the 2-chloropyrazine structure have been designed, synthesized, and evaluated as potent acetylcholinesterase (AChE) inhibitors, showing promise as multifunctional agents for Alzheimer's disease research . These inhibitors work by blocking the degradation of acetylcholine, a key neurotransmitter, thereby potentially ameliorating cholinergic deficiency associated with the disease . Researchers can utilize this compound to develop new ligands with high efficacy for various biological targets. Store this product at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-piperazin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEFEUMYRXRNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555624
Record name 2-Chloro-3-(piperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85386-99-8
Record name 2-Chloro-3-(piperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-3-(1-piperazinyl)pyrazine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-3-(1-piperazinyl)pyrazine

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom and a piperazine moiety. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

PropertyValueReference
CAS Number 85386-99-8[1][2][3][4]
Molecular Formula C₈H₁₁ClN₄[1][2]
Molecular Weight 198.65 g/mol [1][2]
Boiling Point 342.7 ± 42.0 °C[1]
Synonyms 2-Chloro-3-(piperazin-1-yl)pyrazine, Pyrazine, 2-chloro-3-(1-piperazinyl)-[2]
Storage 2-8 °C[1]

Synthesis and Reactivity

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common starting material is 2,3-dichloropyrazine, which reacts with piperazine. One of the chlorine atoms is displaced by a nitrogen atom of the piperazine ring to yield the desired product. The reaction can be influenced by factors such as the solvent, temperature, and the presence of a base.

Synthesis_Workflow cluster_reaction reagent reagent intermediate intermediate product product condition condition DC_Pyrazine 2,3-Dichloropyrazine Product This compound DC_Pyrazine->Product Piperazine Piperazine Piperazine->Product c1 Nucleophilic Aromatic Substitution

General Synthetic Pathway

The reactivity of this molecule is characterized by two main sites: the pyrazine ring and the piperazine moiety. The chlorine atom on the pyrazine ring can be displaced by other nucleophiles in further substitution reactions. The secondary amine in the piperazine ring is nucleophilic and can readily undergo reactions such as alkylation, acylation, and sulfonylation. This dual reactivity makes it a versatile building block for creating a library of derivatives.[5][6]

Reactivity_Diagram center_mol This compound N_Alkylation N-Alkylation / N-Arylation center_mol->N_Alkylation R-X N_Acylation N-Acylation center_mol->N_Acylation RCOCl SNAr Nucleophilic Aromatic Substitution (SNAr) center_mol->SNAr Nu- reaction_type reaction_type product_class product_class Alkylated_Prod N-Substituted Derivatives N_Alkylation->Alkylated_Prod Acylated_Prod N-Acyl Derivatives N_Acylation->Acylated_Prod Substituted_Prod C-Substituted Pyrazines SNAr->Substituted_Prod

Key Reactivity Sites and Transformations

Experimental Protocols & Spectroscopic Analysis

General Synthesis Protocol

A general procedure for synthesizing similar piperazinyl pyrazines involves dissolving the chloro-pyrazine starting material in a suitable solvent, such as acetonitrile or N,N-dimethylformamide (DMF). An excess of piperazine is then added to the solution.[7] The reaction mixture is often heated under reflux for several hours to ensure completion.[7] Progress can be monitored using thin-layer chromatography (TLC). After the reaction is complete, the product is isolated through standard work-up procedures, which may include extraction and purification by column chromatography.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the piperazine ring. The two protons on the pyrazine ring will appear as doublets in the aromatic region. The eight protons of the piperazine ring will likely appear as two multiplets (or broad singlets) in the aliphatic region, corresponding to the four protons adjacent to the pyrazine ring and the four protons adjacent to the secondary amine. The N-H proton of the piperazine will appear as a broad singlet that can be exchanged with D₂O.

    • ¹³C NMR : The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The signals for the carbon atoms of the pyrazine ring will appear at lower field (higher ppm) compared to the signals for the sp³ hybridized carbons of the piperazine ring.

  • Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands. Key peaks would include N-H stretching vibrations for the secondary amine of the piperazine ring (typically around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic protons, and C=N and C=C stretching vibrations from the pyrazine ring in the 1400-1600 cm⁻¹ region.[8][9]

  • Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound (198.65 g/mol ). The fragmentation pattern can provide further structural information.

Biological and Pharmacological Relevance

The pyrazine-piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8] Derivatives of this compound are investigated for a wide range of therapeutic applications.

  • Kinase Inhibitors : The structure serves as a key intermediate in the development of kinase inhibitors for anti-cancer therapies.[1]

  • Antiviral Agents : It is also utilized in the synthesis of novel compounds with potential antiviral activity.[1]

  • Central Nervous System (CNS) Agents : Piperazine derivatives are well-known for their activity in the CNS, and this compound can be a precursor for agents targeting neurological disorders.[1][10]

  • Antimicrobial and Antifungal Agents : The piperazine moiety is present in many antimicrobial and antifungal drugs, suggesting that derivatives could possess similar properties.[11][12]

  • Acetylcholinesterase Inhibitors : Recent studies have shown that derivatives of 2-chloro-3-hydrazinopyrazine can act as potent acetylcholinesterase inhibitors, which is a promising approach for the treatment of Alzheimer's disease.[8]

Biological_Scaffold core_scaffold This compound (Core Scaffold) modification Chemical Modification core_scaffold->modification library Diverse Chemical Library modification->library Kinase_Inhibitors Kinase Inhibitors (Anti-Cancer) library->Kinase_Inhibitors CNS_Agents CNS Agents (Neurological Disorders) library->CNS_Agents Antiviral Antiviral Agents library->Antiviral Antimicrobial Antimicrobial Agents library->Antimicrobial application application

Role as a Scaffold in Drug Discovery

References

An In-depth Technical Guide to 2-Chloro-3-(1-piperazinyl)pyrazine (CAS Number: 85386-99-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-(1-piperazinyl)pyrazine, a key building block in medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors and antiviral agents.

Core Compound Information

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 85386-99-8[1]
Molecular Formula C₈H₁₁ClN₄[1]
Molecular Weight 198.65 g/mol [1]
Boiling Point 342.7 ± 42.0 °C[1]
Storage Temperature 2-8°C[1]

Synthesis and Manufacturing

The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom on a dichloropyrazine precursor with piperazine. A likely and commonly employed starting material for this synthesis is 2,3-dichloropyrazine.

Experimental Protocol: Synthesis from 2,3-Dichloropyrazine

Materials:

  • 2,3-Dichloropyrazine

  • Piperazine (an excess is typically used)

  • A suitable solvent (e.g., acetonitrile, ethanol, or a polar aprotic solvent)

  • A base (optional, to scavenge HCl byproduct, e.g., potassium carbonate or triethylamine)

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichloropyrazine in the chosen solvent.

  • Add an excess of piperazine to the solution. If a base is used, it should also be added at this stage.

  • The reaction mixture is then heated to reflux and maintained at that temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is then subjected to a purification process. This may involve extraction, followed by column chromatography on silica gel to isolate the pure this compound.

Purification: Purification is a critical step to remove unreacted starting materials and any potential byproducts, such as the di-substituted piperazinyl pyrazine. A typical purification workflow would involve:

  • Dissolving the crude product in a suitable organic solvent.

  • Washing with water or a basic aqueous solution to remove excess piperazine and any salts.

  • Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Concentrating the organic layer to obtain the crude product.

  • Final purification by column chromatography.

G cluster_synthesis Synthesis Workflow 2,3-Dichloropyrazine 2,3-Dichloropyrazine Reaction_Vessel Reaction (Reflux) 2,3-Dichloropyrazine->Reaction_Vessel Piperazine Piperazine Piperazine->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Analytical Characterization

Detailed, experimentally-derived analytical data for this compound is not widely published. However, based on its structure, the following spectroscopic characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Signals corresponding to the pyrazine ring protons and the piperazine ring protons. The chemical shifts and coupling constants would be indicative of the substitution pattern.
¹³C NMR Resonances for the eight distinct carbon atoms in the molecule, with chemical shifts influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.
FTIR Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N stretching of the pyrazine ring, and C-N stretching of the piperazine moiety.
Mass Spec. A molecular ion peak corresponding to the molecular weight (198.65 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry due to its bifunctional nature. The piperazine ring provides a site for further derivatization, while the pyrazine ring, a known pharmacophore, can engage in key interactions with biological targets.[1]

Kinase Inhibitors

The pyrazine moiety is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the kinase domain. This compound serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The piperazine nitrogen can be readily functionalized to introduce various substituents that can be tailored to target specific kinases.

G cluster_kinase Role in Kinase Inhibitor Synthesis Start_Mat This compound Derivatization Functionalization at Piperazine Nitrogen Start_Mat->Derivatization Kinase_Inhibitor Kinase Inhibitor Candidate Derivatization->Kinase_Inhibitor Kinase_Target Target Kinase Kinase_Inhibitor->Kinase_Target Inhibition

General scheme for the use in kinase inhibitor development.
Antiviral Agents

The pyrazine nucleus is also present in several antiviral compounds. The structural features of this compound make it an attractive starting point for the development of novel antiviral drugs. The piperazine group can be modified to enhance binding to viral proteins or enzymes, potentially disrupting the viral life cycle.[1]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. The compound should be stored in a cool, dry place, typically between 2-8°C, to ensure its stability.[1]

Conclusion

This compound is a commercially available and synthetically versatile intermediate with significant potential in drug discovery. Its utility as a scaffold for the development of kinase inhibitors and antiviral agents is well-recognized. While detailed experimental and biological data for the compound itself are not extensively documented in publicly accessible literature, its structural features and the known reactivity of its constituent moieties provide a strong basis for its application in the synthesis of novel therapeutic agents. Further research into the specific biological targets of its derivatives is warranted to fully exploit its potential in medicinal chemistry.

References

An In-depth Technical Guide on 2-Chloro-3-(1-piperazinyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 2-Chloro-3-(1-piperazinyl)pyrazine is limited. This guide provides a framework for understanding its potential solubility characteristics based on related compounds and outlines standard methodologies for its determination.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmaceutical agents. Its structure, featuring a pyrazine ring substituted with a chloro group and a piperazinyl moiety, makes it a versatile building block for developing novel therapeutic molecules, including kinase inhibitors and antiviral agents. A thorough understanding of its physicochemical properties, particularly solubility, is crucial for its effective use in drug discovery and development processes, from synthesis and purification to formulation and bioavailability.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₁ClN₄[1]
Molecular Weight 198.65 g/mol [1]
Boiling Point 342.7±42.0°C[1]
Storage Temperature 2-8°C[1]
Solubility Profile

For a structurally related compound, 1-(2-chloroethyl)piperazine Hydrochloride, it has been noted that it is soluble in alcohol/water mixtures and isopropyl alcohol, where it is used for recrystallization, suggesting good solubility, especially at elevated temperatures. It is also likely soluble in methanol.[2] The hydrochloride salt form generally exhibits higher solubility in polar solvents compared to the free base.

Table 1: Anticipated Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventsAnticipated Qualitative SolubilityRationale
Protic Solvents Water, Methanol, EthanolSparingly to Moderately SolubleThe piperazine moiety can form hydrogen bonds with protic solvents. Solubility is likely pH-dependent.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely SolubleThese solvents are effective at solvating a wide range of organic molecules.
Ethereal Solvents Diethyl ether, Tetrahydrofuran (THF)Slightly Soluble to InsolubleThe overall polarity of the molecule may limit its solubility in less polar ethers.
Nonpolar Solvents Hexane, TolueneLikely InsolubleThe polar functional groups will hinder solubility in nonpolar environments.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.) of analytical grade

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, based on the concentration determined by HPLC and the dilution factor used.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm) sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 HPLC analysis analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3 result result analysis3->result Solubility Data (mg/mL)

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

Information regarding specific signaling pathways in which this compound is directly involved is not currently available in the public scientific literature. As a synthetic intermediate, its primary role is in the construction of more complex, biologically active molecules. The biological activity and, consequently, the signaling pathways affected would be determined by the final compound synthesized from this precursor.

For instance, if this compound were used to synthesize a kinase inhibitor, the resulting compound would likely target a specific kinase within a cellular signaling cascade, such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are frequently implicated in cancer and other diseases.

Conceptual Relationship in Drug Discovery

The logical flow from a starting material like this compound to a potential therapeutic agent can be visualized as follows:

G A This compound (Starting Material) B Chemical Synthesis (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->B Functionalization C Lead Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Candidate Drug F->G

Caption: Drug discovery logical workflow.

This diagram illustrates the progression from a chemical building block to a potential drug candidate, highlighting the pivotal role of synthetic chemistry in generating diverse molecular entities for biological screening and subsequent optimization.

References

Spectroscopic and Analytical Profile of 2-Chloro-3-(1-piperazinyl)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Chloro-3-(1-piperazinyl)pyrazine. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this document presents predicted data based on the analysis of structurally related compounds, alongside detailed experimental protocols for its characterization. This guide is intended to support research and development activities by providing a foundational understanding of the compound's analytical profile.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of pyrazine, piperazine, and their substituted derivatives.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Notes
¹H NMR
Pyrazine-H~8.0 - 8.3DoubletProtons on the pyrazine ring, deshielded by the electronegative nitrogen atoms and the chlorine atom.
Pyrazine-H~7.8 - 8.1Doublet
Piperazine-H (N-CH₂)~3.2 - 3.6Triplet or MultipletProtons on the piperazine ring adjacent to the pyrazine ring.
Piperazine-H (N-CH₂)~2.9 - 3.3Triplet or MultipletProtons on the piperazine ring adjacent to the secondary amine.
Piperazine-NH~1.5 - 2.5Broad SingletThe chemical shift can vary depending on the solvent and concentration.
¹³C NMR
Pyrazine-C (C-Cl)~150 - 155SingletCarbon atom attached to the chlorine.
Pyrazine-C (C-N)~145 - 150SingletCarbon atom attached to the piperazine nitrogen.
Pyrazine-C~130 - 135Singlet
Pyrazine-C~125 - 130Singlet
Piperazine-C (N-CH₂)~45 - 50SingletCarbon atoms of the piperazine ring.
Piperazine-C (N-CH₂)~40 - 45Singlet

Predicted data is based on typical chemical shifts for pyrazine and piperazine derivatives.[1][2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3200 - 3400Medium, BroadN-H stretch (piperazine secondary amine)
2800 - 3000MediumC-H stretch (aliphatic - piperazine)
~3100WeakC-H stretch (aromatic - pyrazine)
1550 - 1600Medium to StrongC=N and C=C stretching (pyrazine ring)
1400 - 1500MediumC-H bending (aliphatic)
1100 - 1300Medium to StrongC-N stretching (piperazine and pyrazine)
750 - 850StrongC-Cl stretching

Predicted data is based on characteristic infrared absorption frequencies for functional groups present in the molecule.[3][4][6]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Relative Intensity Possible Fragment Ion
198/200High[M]⁺˙ (Molecular ion peak with isotopic pattern for Chlorine)
163Medium[M - Cl]⁺
113Medium[Pyrazine-piperazine fragment after loss of C₄H₅N₂]⁺
85High[Piperazine ring fragment]⁺

The fragmentation pattern is predicted based on the stability of the pyrazine and piperazine rings and the presence of a chlorine atom.[5][7][8]

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

2.1.2. ¹H and ¹³C NMR Acquisition

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Set the spectral width to 0-12 ppm.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to 0-200 ppm.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

FT-IR Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

2.2.2. FT-IR Spectrum Acquisition

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum will be the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.[9][10][11]

Mass Spectrometry (Electron Ionization - EI)

2.3.1. Sample Introduction

  • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

2.3.2. Mass Spectrum Acquisition

  • Ionize the sample using a standard electron ionization (EI) source (70 eV).

  • Scan a mass range of m/z 50-500 to detect the molecular ion and fragment ions.

  • The mass analyzer (e.g., quadrupole) separates the ions based on their mass-to-charge ratio.

  • A detector records the abundance of each ion to generate the mass spectrum.[12][13][14][15]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start Starting Materials (2,3-Dichloropyrazine & Piperazine) reaction Nucleophilic Aromatic Substitution start->reaction workup Reaction Work-up & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Spectral Interpretation & Structural Confirmation nmr->analysis ir->analysis ms->analysis

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(1-piperazinyl)pyrazine from 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-3-(1-piperazinyl)pyrazine, a key intermediate in the development of various pharmaceutical compounds. The synthesis, which proceeds via a nucleophilic aromatic substitution (SNAr) reaction, involves the reaction of 2,3-dichloropyrazine with piperazine. This document details the underlying chemical principles, experimental protocols, and reaction parameters, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

This compound serves as a crucial building block in the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors and antiviral agents.[1] Its molecular structure allows for further functionalization, making it a valuable scaffold in the design of novel therapeutic agents targeting various diseases, including neurological disorders and infectious diseases. The pyrazine ring system is a prominent feature in numerous clinically approved drugs, highlighting its significance in medicinal chemistry.

The synthesis of this compound from 2,3-dichloropyrazine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the piperazine acts as a nucleophile, attacking the electron-deficient pyrazine ring and displacing one of the chlorine atoms. The regioselectivity of this reaction is a critical aspect, as the substitution can potentially occur at either the C2 or C3 position of the dichloropyrazine ring.

Reaction Mechanism and Regioselectivity

The SNAr mechanism involves a two-step process:

  • Nucleophilic Attack: The nucleophile (piperazine) attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is temporarily disrupted in this step.

  • Leaving Group Departure: The chloride ion (leaving group) is eliminated, and the aromaticity of the pyrazine ring is restored, yielding the final product.

The regioselectivity of the nucleophilic attack is influenced by the electronic properties of the pyrazine ring. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, making the carbon atoms susceptible to nucleophilic attack. In the case of 2,3-dichloropyrazine, the positions adjacent to the nitrogen atoms are activated towards nucleophilic substitution. The precise regioselectivity, determining whether the substitution occurs at the 2- or 3-position, can be influenced by factors such as the solvent, temperature, and the nature of the nucleophile. For the reaction between 2,3-dichloropyrazine and piperazine, the primary product formed is the 2-substituted isomer, this compound.

Experimental Protocols

General Procedure

A common approach for this type of SNAr reaction involves heating the dichloropyrazine with an excess of piperazine in a suitable solvent. The excess piperazine often serves as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction.

Table 1: Summary of Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )Purpose
2,3-Dichloropyrazine148.98Starting Material
Piperazine (anhydrous)86.14Nucleophile/Base
Acetonitrile (anhydrous)41.05Solvent
Dichloromethane84.93Extraction Solvent
Saturated Sodium Bicarbonate Solution-Work-up
Anhydrous Sodium Sulfate142.04Drying Agent

Table 2: Reaction Conditions for the Synthesis of this compound

ParameterValue
Molar Ratio (Piperazine : 2,3-Dichloropyrazine)> 2:1 (Excess Piperazine)
SolventAcetonitrile
TemperatureReflux (~82 °C)
Reaction TimeSeveral hours (monitoring by TLC recommended)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloropyrazine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Piperazine: Add an excess of anhydrous piperazine (e.g., 5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Solvent Removal: Remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and excess piperazine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a linear process. The following diagram illustrates the experimental workflow.

Synthesis_Workflow reagents 2,3-Dichloropyrazine Piperazine reaction Reaction (Acetonitrile, Reflux) reagents->reaction 1. Add reagents to solvent workup Work-up (Extraction, Washing) reaction->workup 2. Cool and perform work-up purification Purification (Chromatography/Recrystallization) workup->purification 3. Isolate crude product product This compound purification->product 4. Obtain pure product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of the Synthesis

The synthesis follows a clear logical progression from starting materials to the final product, as depicted in the following diagram.

Logical_Relationship start Starting Materials: 2,3-Dichloropyrazine Piperazine process Nucleophilic Aromatic Substitution (SNAr) start->process intermediate Meisenheimer Complex (Transient Intermediate) process->intermediate product Product: This compound intermediate->product

Caption: Logical relationship of the synthesis from starting materials to the final product.

Conclusion

The synthesis of this compound from 2,3-dichloropyrazine is a straightforward and important transformation in medicinal chemistry. This guide provides a foundational understanding of the reaction, including the mechanism, experimental considerations, and a logical workflow. Researchers and drug development professionals can utilize this information to efficiently synthesize this valuable intermediate for the development of new and improved pharmaceutical agents. Further optimization of reaction conditions, such as solvent, temperature, and molar ratios, may lead to improved yields and purity of the final product.

References

The Biological Versatility of Pyrazine and Piperazine Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic nuclei of pyrazine and piperazine are cornerstones in the field of medicinal chemistry, serving as privileged scaffolds in the design of a vast array of therapeutic agents. Their unique structural and electronic properties allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological effects of pyrazine and piperazine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neurological applications. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to support ongoing research and drug development endeavors.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazine and piperazine derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a multitude of cancer cell lines.[1][2][3][4] Their mechanisms of action are varied, often involving the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.[5][6]

Quantitative Data on Anticancer Activity

The efficacy of various pyrazine and piperazine derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A summary of notable findings is presented below.

Compound TypeDerivative ExamplesCancer Cell Line(s)IC50 (µM)Reference(s)
Pyrazine Derivatives Chalcone-pyrazine hybridsMCF-7, A549, DU-1450.012 - 0.33[1]
Piperlongumine-ligustrazine hybridsU87MG, HCT116, A549, K5620.25 - 8.73[1]
Cinnamic acid-pyrazine hybridsHCT1163.19 - 8.90[1]
Ligustrazine-curcumin hybridsA549, A549/DDP0.60 - 2.85[1]
Ligustrazine-flavonoid hybridsHT-29, MCF-710.43 - 10.90[1]
Piperazine Derivatives Piperazine-substituted pyranopyridinesVarious tumor cell linesSubmicromolar to micromolar[7]
Arylpiperazine derivativesHeLa, SK-MEL-28, SK-MES-1, CCRF-CEM, CCRF-SB, WIL-2NS7.65 - 15.5[8]
Key Signaling Pathways in Cancer

A significant mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases within crucial signaling cascades.[6] The Tropomyosin receptor kinase (Trk) and the Ras-Raf-MEK-ERK pathways are notable targets.

The TrkA receptor, upon activation by nerve growth factor (NGF), triggers downstream pathways like RAS-MAPK and PI3K-AKT, promoting tumor cell proliferation and invasion.[1][9] Pyrazine-based inhibitors can block this signaling cascade.

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA_Receptor TrkA Receptor NGF->TrkA_Receptor RAS RAS TrkA_Receptor->RAS PI3K PI3K TrkA_Receptor->PI3K Pyrazine_Inhibitor Pyrazine Inhibitor Pyrazine_Inhibitor->TrkA_Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of the TrkA signaling pathway by a pyrazine derivative.

This cascade is a central regulator of cell proliferation and survival, and its hyperactivation is common in many cancers.[10]

RAS_ERK_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase SOS SOS Receptor_Tyrosine_Kinase->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Elk-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation and Survival Transcription_Factors->Cell_Proliferation Antimicrobial_Testing_Workflow Start Start: Compound Synthesis MIC_Assay Broth Microdilution Assay (Determine MIC) Start->MIC_Assay Observe_Growth Incubate and Observe for Visible Growth MIC_Assay->Observe_Growth Plate_No_Growth Plate Aliquots from Wells with No Visible Growth Observe_Growth->Plate_No_Growth No Growth End End: Data Analysis Observe_Growth->End Growth MBC_Determination Incubate Plates and Determine MBC Plate_No_Growth->MBC_Determination MBC_Determination->End Serotonin_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Release Serotonin Release Serotonin Serotonin_Release->Serotonin HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor G_Protein G-protein (Gi/Go) HT1A_Receptor->G_Protein Piperazine_Agonist Piperazine Agonist Piperazine_Agonist->HT1A_Receptor Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Neuronal_Response Modulation of Neuronal Excitability cAMP->Neuronal_Response

References

The Therapeutic Potential of Substituted Pyrazines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological applications, mechanisms of action, and developmental pathways of substituted pyrazine compounds, offering a valuable resource for researchers and clinicians in the field of drug discovery.

Substituted pyrazines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms in a 1,4-position relationship, have emerged as a privileged scaffold in medicinal chemistry. Their unique electronic properties and ability to form diverse molecular interactions have led to the development of numerous therapeutic agents with a wide range of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the current landscape of substituted pyrazines in drug discovery, with a focus on their applications in oncology, infectious diseases, and beyond.

I. Marketed Drugs and Clinical Candidates

The therapeutic relevance of the pyrazine core is underscored by the number of FDA-approved drugs and promising clinical candidates that feature this moiety. These compounds have demonstrated significant clinical utility in treating various life-threatening diseases.

Several pyrazine-based kinase inhibitors have been successfully developed and have shown good clinical activity with manageable toxicity in treating relapse-resistant malignancies and immunological disorders.[4][5] Most of these inhibitors are orally active and function as ATP-competitive binders in the active or inactive site of the enzyme.[4][5]

Table 1: Selected FDA-Approved Drugs Containing a Substituted Pyrazine Moiety

Drug NameTarget/Mechanism of ActionTherapeutic Indication
Gilteritinib (Xospata®) FLT3/AXL inhibitorRelapsed/refractory Acute Myeloid Leukemia (AML) with a FLT3 mutation[4]
Darovasertib Protein Kinase C (PKC) inhibitorMetastatic uveal melanoma[4]
Bortezomib (Velcade®) 26S proteasome inhibitorMultiple myeloma[6]
Pyrazinamide Fatty acid synthase I inhibitorTuberculosis[7][8]
Amiloride Potassium-sparing diureticHypertension, congestive heart failure[1]
Favipiravir RNA-dependent RNA polymerase inhibitorInfluenza and other viral infections[6]

II. Therapeutic Applications and Mechanisms of Action

The versatility of the pyrazine scaffold allows for its incorporation into molecules targeting a wide array of biological pathways, leading to diverse therapeutic applications.

A. Oncology

Substituted pyrazines have shown significant promise in cancer therapy, with several compounds demonstrating potent antitumor activity.[1][3][9] Their mechanisms of action are varied and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A key area of success for pyrazine derivatives is the inhibition of protein kinases, which play a central role in cellular signaling pathways.[5] For example, Gilteritinib is a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL, two receptor tyrosine kinases implicated in the pathogenesis of acute myeloid leukemia (AML).[4]

Another important anticancer mechanism is the inhibition of the proteasome. Bortezomib , a dipeptidyl boronic acid, reversibly inhibits the 26S proteasome, a key component of the cellular machinery responsible for protein degradation.[6] This leads to the accumulation of pro-apoptotic proteins and cell cycle arrest in cancer cells.[6]

anticancer_mechanisms Figure 1. Anticancer Mechanisms of Substituted Pyrazines cluster_kinase Kinase Inhibition cluster_proteasome Proteasome Inhibition Gilteritinib Gilteritinib FLT3_AXL FLT3/AXL Kinases Gilteritinib->FLT3_AXL inhibits Proliferation_Survival Cell Proliferation & Survival FLT3_AXL->Proliferation_Survival promotes Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation mediates Apoptosis Apoptosis Protein_Degradation->Apoptosis prevents

Caption: Anticancer Mechanisms of Substituted Pyrazines

B. Infectious Diseases

Pyrazine derivatives have a long history in the treatment of infectious diseases, most notably tuberculosis. Pyrazinamide is a cornerstone of first-line tuberculosis therapy.[7][8] It is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. Pyrazinoic acid disrupts membrane potential and inhibits fatty acid synthase I in Mycobacterium tuberculosis.

More recently, novel pyrazine-containing compounds have been synthesized and evaluated for their activity against various pathogens. For instance, hybrid compounds of pyrazine and 1,2,4-triazole have shown noteworthy efficacy against the Mycobacterium tuberculosis H37Rv strain.[10] Additionally, certain pyrazine-thiazoline and thiazolidinone derivatives have demonstrated significant in vitro antibacterial and antimycobacterial activity.[11]

The antiviral properties of substituted pyrazines are also well-documented. Favipiravir is a broad-spectrum antiviral agent that acts as a prodrug and is converted to its active ribofuranosyl-5'-triphosphate form, which selectively inhibits the RNA-dependent RNA polymerase of various RNA viruses.[6]

C. Other Therapeutic Areas

The pharmacological activities of substituted pyrazines extend beyond oncology and infectious diseases. They have been investigated for their potential in treating a variety of other conditions:

  • Anti-inflammatory and Analgesic Activity: Many pyrazine compounds have been reported to possess anti-inflammatory and analgesic properties.[1]

  • Central Nervous System (CNS) Disorders: Pyrazine derivatives have shown potential as antipsychotic and antidepressant medications.[8]

  • Cardiovascular Diseases: Amiloride, a pyrazine derivative, is used as a potassium-sparing diuretic to treat hypertension and congestive heart failure.[1]

III. Quantitative Data on Biological Activity

The potency of substituted pyrazines is often quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) against specific molecular targets or cell lines. This data is crucial for structure-activity relationship (SAR) studies and lead optimization in drug discovery.

Table 2: In Vitro Activity of Selected Substituted Pyrazines

CompoundTarget/Cell LineAssay TypeIC50/MICReference
Darovasertib (LXS-196)PKCαBiochemical Assay1.9 nM[4]
Darovasertib (LXS-196)PKCθBiochemical Assay0.4 nM[4]
PrexasertibCHK1Biochemical Assay1.4 nM[4]
(2′R,3′R)-3 (Talaropyrazine C analog)Murine splenocytes (anti-CD3/anti-CD28 stimulated)In vitro bioassay5.85 μM[12]
Hybrid Compounds (T4, T5, T6, T11, T14, T15, T16, T18)Mycobacterium tuberculosis H37RvMABA Assay≤21.25 μM[10]
Novel Hydrazone Compounds (8a, 8b, 8c, 8d)Mycobacterium tuberculosis H37RvMABA Assay≤6.25 µg/ml[13]
Cinnamate-pyrazine derivative 2HCV NS5B RdRpCompound library screen0.69 μM[14]
Cinnamate-pyrazine derivative 3HCV NS5B RdRpCompound library screen1.2 μM[14]
Chalcone-pyrazine derivative 48BEL-7402 cell lineMTT Assay10.74 μM[9][14]
Ligustrazine-curcumin hybrid 79A549 cell lineIn vitro assay0.60 - 2.85 μM[9]
4-Pyrazine substituted colchicine 336HT-29 cell lineCytotoxicity assay19.4 μM[9][14]

IV. Experimental Protocols

The development of novel substituted pyrazines involves a series of well-defined experimental procedures, from chemical synthesis to biological evaluation.

A. General Synthesis of Substituted Pyrazines

The synthesis of substituted pyrazines can be achieved through various organic reactions. A common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. The specific functionalization of the pyrazine ring can be accomplished using a range of modern synthetic methodologies.

synthesis_workflow Figure 2. General Synthetic Workflow for Substituted Pyrazines Start Starting Materials (e.g., α-dicarbonyls, diamines) Condensation Condensation Reaction Start->Condensation Pyrazine_Core Pyrazine Core Formation Condensation->Pyrazine_Core Functionalization Functional Group Interconversion/ Coupling Reactions Pyrazine_Core->Functionalization Purification Purification (e.g., Chromatography, Recrystallization) Functionalization->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Compound Substituted Pyrazine Derivative Characterization->Final_Compound

References

The Strategic Role of 2-Chloro-3-(1-piperazinyl)pyrazine in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical classes of drug targets, particularly in oncology and immunology. Their dysregulation is a known driver of numerous diseases, making the development of specific and potent kinase inhibitors a cornerstone of modern pharmaceutical research. Within the vast chemical space of potential inhibitors, heterocyclic scaffolds, especially nitrogen-containing rings like pyrazine, have emerged as privileged structures.[1] The pyrazine moiety is a key structural feature in several clinically successful kinase inhibitors, valued for its metabolic stability and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2]

This technical guide focuses on 2-Chloro-3-(1-piperazinyl)pyrazine , a versatile chemical intermediate that serves as a foundational building block for a diverse range of kinase inhibitors.[3] Its structure is ingeniously predisposed for derivatization, allowing medicinal chemists to systematically explore structure-activity relationships and optimize compounds for potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of its synthesis, application, and the experimental protocols essential for leveraging this intermediate in a drug discovery pipeline.

Core Intermediate Profile

PropertyValueReference
CAS Number 85386-99-8[3]
Molecular Formula C₈H₁₁ClN₄[3]
Molecular Weight 198.65 g/mol [3]
Primary Use Key intermediate for the synthesis of kinase inhibitors and other bioactive molecules.[3]

Synthesis of this compound

The most common and efficient synthesis of the title compound involves a nucleophilic aromatic substitution reaction. This process utilizes the differential reactivity of the two chlorine atoms on the 2,3-dichloropyrazine starting material, allowing for a regioselective substitution with piperazine.

start 2,3-Dichloropyrazine + Piperazine reaction Nucleophilic Aromatic Substitution start->reaction product This compound reaction->product conditions Solvent: Acetonitrile (ACN) Base: Excess Piperazine Temp: Reflux conditions->reaction

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2,3-dichloropyrazine.

Materials:

  • 2,3-Dichloropyrazine

  • Piperazine (anhydrous)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 2,3-dichloropyrazine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add an excess of anhydrous piperazine (e.g., 3-5 eq). The excess piperazine acts as both the nucleophile and the acid scavenger.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Partition the resulting residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Application in Kinase Inhibitor Synthesis

The true value of this compound lies in its bifunctional nature. The secondary amine of the piperazine ring provides a convenient point for chemical elaboration (e.g., acylation, alkylation, reductive amination), while the chloro-pyrazine core is a recognized pharmacophore that can engage in key interactions within a kinase active site. This allows for the creation of large libraries of derivatives for screening.

Derivatives of pyrazine-containing scaffolds have shown inhibitory activity against a wide array of kinases.

Target Kinase FamilyExample Kinase(s)Associated Disease AreaReference
Tyrosine Kinases Bruton's Tyrosine Kinase (BTK), EGFRCancers (e.g., CLL), Autoimmune Disorders[2]
Serine/Threonine Kinases Protein Kinase C (PKC), PIM, CK2, mTORCancers (e.g., Uveal Melanoma), Inflammatory Disorders[2][4]
Lipid Kinases Phosphoinositide 3-kinases (PI3Kδ)Autoimmune Diseases, Cancers[5]
Janus Kinases JAK1, JAK2, JAK3Autoimmune Disorders, Inflammation[2]
Representative Biological Activity

The following table summarizes the inhibitory potency of selected, clinically relevant pyrazine-based kinase inhibitors to illustrate the potential of derivatives from this class.

Inhibitor NameScaffold TypeTarget KinaseIC₅₀ ValueReference
Acalabrutinib Imidazo[1,5-a]pyrazineBTK3 nM[2]
Darovasertib Pyrazine-2-carboxamidePKCα1.9 nM[2]
Darovasertib Pyrazine-2-carboxamidePKCθ0.4 nM[2]

Key Experimental Protocols for Drug Discovery

Protocol 1: General Derivatization via Reductive Amination

Objective: To illustrate the use of the intermediate by synthesizing an N-substituted derivative.

Materials:

  • This compound

  • An appropriate aldehyde or ketone (e.g., benzaldehyde, 1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) and the selected aldehyde/ketone (1.0 eq) in DCE.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic phase, and concentrate it to obtain the crude derivative for purification.

Protocol 2: General In Vitro Biochemical Kinase Assay

This protocol provides a general framework for determining the inhibitory potency (IC₅₀) of a synthesized compound against a target kinase.[6][7]

Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer, for example, 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[6] The exact composition may need optimization for the specific kinase.

  • Enzyme and Substrate: Dilute the recombinant kinase and its corresponding substrate (peptide or protein) to their final desired concentrations in the kinase buffer.

  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should ideally be close to the Michaelis constant (Km) for the specific kinase.

  • Test Compound: Prepare a stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

Assay Procedure:

  • Add a small volume (e.g., 1-2 μL) of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a microtiter plate (e.g., 384-well).

  • Add the diluted kinase and substrate solution to the wells.

  • Allow the plate to incubate for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[6]

  • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

  • Detection: Use an appropriate method to quantify kinase activity. Common methods include:

    • Radiometric Assays: Measure the incorporation of radiolabeled phosphate ([³²P] or [³³P]) from ATP into the substrate.[8]

    • Fluorescence/Luminescence-Based Assays: Use modified substrates or antibodies to generate a signal. For example, ADP-Glo™ assays measure the amount of ADP produced, which correlates with kinase activity.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).[6]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions dispense Dispense Reagents & Inhibitor to Plate prep_inhibitor->dispense prep_reagents Prepare Kinase, Substrate, & ATP prep_reagents->dispense incubate Incubate & Initiate Reaction with ATP dispense->incubate stop Stop Reaction incubate->stop detect Detect Signal (e.g., Luminescence) stop->detect calculate Calculate % Inhibition detect->calculate ic50 Determine IC₅₀ Value (Dose-Response Curve) calculate->ic50

Caption: High-level workflow for in vitro kinase inhibitor screening.

Example Signaling Pathway: BTK Inhibition

Acalabrutinib, an FDA-approved drug for Chronic Lymphocytic Leukemia (CLL), is built upon a pyrazine-related scaffold and functions as a potent BTK inhibitor.[2] Derivatives of this compound could be designed to target the same pathway. The diagram below illustrates the simplified B-Cell Receptor (BCR) signaling cascade and the point of intervention for a BTK inhibitor.

BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates downstream Downstream Signaling (NF-κB, MAPK) PLCg2->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Pyrazine-Based Inhibitor inhibitor->BTK

Caption: Simplified BTK signaling pathway and point of inhibition.

Conclusion

This compound is more than a simple chemical; it is a strategic starting point for the development of next-generation targeted therapies. Its straightforward synthesis and ideal structural features for chemical modification make it an invaluable tool for medicinal chemists. By providing a reliable scaffold that can be readily elaborated, this intermediate facilitates the rapid generation and optimization of novel kinase inhibitors, ultimately accelerating the journey from a promising compound to a potential clinical candidate. The protocols and data presented herein serve as a foundational guide for researchers aiming to harness the power of this versatile building block in their drug discovery programs.

References

The Ascendancy of the Pyrazine Nucleus: A Technical Guide to its Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic handles have led to the development of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth exploration of pyrazine-containing molecules that have shown significant therapeutic promise, with a focus on their anticancer and anti-inflammatory activities. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular signaling pathways and experimental workflows.

Anticancer Activity of Pyrazine-Containing Compounds

Pyrazine derivatives have demonstrated considerable potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1] Their mechanisms of action are often centered on the inhibition of critical signaling pathways that are dysregulated in cancer cells.

Inhibition of Kinase Signaling Pathways

A significant number of pyrazine-based compounds function as potent inhibitors of protein kinases, enzymes that play a pivotal role in cellular signal transduction.[1] The pyrazine ring can act as a bioisostere for other aromatic systems like benzene or pyridine, and its nitrogen atoms can form crucial hydrogen bonds with amino acid residues in the kinase ATP-binding pocket.[2]

Gilteritinib , a pyrazine-2-carboxamide derivative, is a prime example of a successful pyrazine-based kinase inhibitor. It is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations.[3][4] Gilteritinib competitively binds to the ATP-binding site of the FLT3 receptor, inhibiting its autophosphorylation and downstream signaling cascades, which are crucial for the proliferation and survival of leukemic cells.[3][5] Resistance to gilteritinib has been associated with the acquisition of mutations in the Ras/MAPK pathway.[6]

Proteasome Inhibition

Bortezomib , a dipeptidyl boronic acid derivative containing a pyrazine moiety, was the first-in-class proteasome inhibitor to be approved for the treatment of multiple myeloma and mantle cell lymphoma.[2][7] It reversibly inhibits the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[8][9] This inhibition disrupts the degradation of pro-apoptotic factors, leading to the activation of programmed cell death in cancer cells. Furthermore, bortezomib prevents the degradation of IκB, an inhibitor of the NF-κB signaling pathway, thereby suppressing the transcription of genes involved in cell survival and proliferation.[8][10]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected pyrazine-containing compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of Pyrazine-Chalcone Hybrids

CompoundCell LineIC50 (µM)Reference
Chalcone-Pyrazolo[1,5-a]pyrimidine Hybrid 6hMDA-MB-231 (Breast Cancer)2.6[11]
Pyrazolyl-Chalcone Derivative 9ePACA2 (Pancreatic Carcinoma)27.6[12]
Pyrazolyl-Chalcone Derivative 7dMCF7 (Breast Adenocarcinoma)42.6[12]
Chalcone-Pyrazoline Derivative PY7A549 (Lung Cancer)6.45[13]

Table 2: Inhibitory Activity of Pyrazine-Based Kinase Inhibitors

CompoundTarget KinaseCell LineIC50Reference
GilteritinibFLT3--[4]
CCT245737CHK1-1.4 nM (Biochemical)[2]
DarovasertibPKC--[4]

Anti-inflammatory Activity of Pyrazine Derivatives

Chronic inflammation is a key driver of numerous diseases. Several pyrazine-containing compounds have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[14][15]

Tetramethylpyrazine (TMP) , a naturally occurring pyrazine found in the traditional Chinese herb Ligusticum wallichii, has been extensively studied for its anti-inflammatory properties.[16][17] TMP has been shown to ameliorate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the HMGB1/TLR4/NF-κB signaling pathway.[18] It also exerts neuroprotective effects by inhibiting the inflammatory response and oxidative stress through the regulation of the TNFR1/IκB-α/NF-κB p65 signaling pathway.[19] Furthermore, TMP can alleviate acute lung injury by regulating the Rac1/LIMK1 signaling pathway.[16]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by key pyrazine-containing pharmacologically active compounds.

Bortezomib_Pathway cluster_proteasome Proteasome-mediated Degradation cluster_apoptosis Apoptosis Induction cluster_nfkb NF-κB Pathway Inhibition Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades IkB IκB Proteasome->IkB Degrades Protein_Degradation Protein Degradation Apoptotic_Factors Pro-apoptotic Factors (e.g., Bax, Bak) Apoptosis Apoptosis Apoptotic_Factors->Apoptosis NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Gene Transcription (Survival, Proliferation)

Bortezomib's Mechanism of Action.

Gilteritinib_Pathway cluster_inhibition FLT3 Inhibition cluster_signaling Downstream Effects Gilteritinib Gilteritinib FLT3 FLT3 Receptor (Mutated) Gilteritinib->FLT3 Inhibits Phosphorylation Autophosphorylation ATP ATP ATP->FLT3 Binds Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK, STAT5) Phosphorylation->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Gilteritinib's FLT3 Signaling Inhibition.

TMP_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway HMGB1/TLR4/NF-κB Pathway cluster_response Inflammatory Response TMP Tetramethylpyrazine (TMP) TLR4 TLR4 TMP->TLR4 Inhibits HMGB1 HMGB1 TMP->HMGB1 Inhibits NFkB NF-κB TMP->NFkB Inhibits LPS LPS LPS->TLR4 Activates TLR4->HMGB1 Activates HMGB1->NFkB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Inflammation Inflammation

Tetramethylpyrazine's Anti-inflammatory Mechanism.

Experimental Protocols

This section provides an overview of key experimental methodologies for the evaluation of pyrazine-containing compounds.

Synthesis of Pyrazine Derivatives

The synthesis of bioactive pyrazine derivatives often involves multi-step reactions. A general workflow for the synthesis of pyrazine-chalcone hybrids is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., aminopyrazine, acetophenone) Step1 Step 1: Condensation Reaction (e.g., Claisen-Schmidt) Start->Step1 Intermediate Chalcone Intermediate Step1->Intermediate Step2 Step 2: Cyclization/Further Modification Intermediate->Step2 Final_Product Final Pyrazine Hybrid Step2->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (NMR, Mass Spec, IR) Purification->Characterization HTS_Workflow Library Pyrazine Compound Library Primary_Screen Primary Screen (e.g., Cell-based assay, single concentration) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response Confirmation (IC50 determination) Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (e.g., Selectivity, Mechanism of Action) Confirmed_Hits->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-3-(1-piperazinyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(1-piperazinyl)pyrazine is a heterocyclic compound of interest in pharmaceutical research and drug development. It serves as a key intermediate in the synthesis of various biologically active molecules.[1] Accurate and robust analytical methods are crucial for its characterization, ensuring identity, purity, and quality throughout the drug development process. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Compound Information:

ParameterValue
Chemical Name This compound
CAS Number 85386-99-8
Molecular Formula C₈H₁₁ClN₄
Molecular Weight 198.65 g/mol [1]
Boiling Point 342.7±42.0°C[1]

Analytical Methods and Protocols

A comprehensive analytical approach is essential for the full characterization of this compound. The following sections detail the recommended methods and protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a primary technique for assessing the purity and quantifying the amount of this compound in a sample. Due to the presence of a piperazine moiety, which may not have a strong UV chromophore, derivatization can be employed to enhance detection.[2] Alternatively, a suitable low-wavelength UV detection can be used.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm or a lower wavelength such as 210 nm for enhanced sensitivity.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary (Hypothetical):

ParameterResult
Retention Time ~ 5.8 min
Purity (by area %) > 98%
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities. Derivatization may be necessary to improve the volatility of the analyte.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

    • Transfer Line Temperature: 280°C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. If derivatization is needed, silylation agents like BSTFA can be used.

Predicted Mass Spectrometry Fragmentation:

m/zProposed Fragment
198/200[M]⁺ (Molecular ion with chlorine isotope pattern)
155[M - C₃H₅N]⁺
128[M - C₄H₈N₂]⁺
85[C₄H₉N₂]⁺ (Piperazine fragment)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Reference the spectrum to the solvent peak.

Predicted NMR Data (in CDCl₃):

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Pyrazine-H~8.0d1HCH on pyrazine ring
Pyrazine-H~7.8d1HCH on pyrazine ring
Piperazine-H~3.5t4H-N-CH₂- (adjacent to pyrazine)
Piperazine-H~3.0t4H-N-CH₂-
Piperazine-NH~1.9s1H-NH
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Pyrazine C-Cl~150C-Cl
Pyrazine C-N~148C-N(piperazine)
Pyrazine CH~135CH
Pyrazine CH~132CH
Piperazine CH₂~50-N-CH₂- (adjacent to pyrazine)
Piperazine CH₂~45-N-CH₂-

Visualizations

Analytical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

analytical_workflow cluster_synthesis Synthesis and Purification cluster_characterization Analytical Characterization cluster_data Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC Purity Assessment GCMS GC-MS Analysis (Identification & Volatile Impurities) Purification->GCMS Impurity Profiling NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Structure Verification Report Final Characterization Report HPLC->Report GCMS->Report NMR->Report method_selection cluster_goals Desired Information cluster_methods Selected Technique Start Analytical Goal Purity Purity & Assay Start->Purity Structure Structural Identity Start->Structure Impurities Impurity Profile Start->Impurities Use_HPLC HPLC Purity->Use_HPLC Use_NMR NMR Structure->Use_NMR Use_GCMS GC-MS Impurities->Use_GCMS

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Chloro-3-(1-piperazinyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 2-Chloro-3-(1-piperazinyl)pyrazine, a key intermediate in pharmaceutical synthesis. The described protocol is designed for researchers, scientists, and drug development professionals to accurately assess the purity and identify potential impurities. The method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity and sensitivity. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation guidelines.

Introduction

This compound is a heterocyclic compound that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can affect the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for purity assessment is essential for quality control during the drug development process.

This application note presents a stability-indicating HPLC method that can separate this compound from its potential process-related impurities and degradation products. The method is based on established principles for the analysis of similar piperazine and pyrazine derivatives.

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

2.2. Reagents and Standards

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Trifluoroacetic Acid (TFA): HPLC grade

  • This compound Reference Standard: Purity ≥98%[1]

  • Methanol: HPLC grade (for sample preparation)

2.3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase initial composition (95% A: 5% B).

2.4. Sample Solution Preparation

  • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the mobile phase initial composition (95% A: 5% B).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2.5. System Suitability

Before sample analysis, perform five replicate injections of the working standard solution to ensure the system is operating correctly. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

2.6. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative data for the purity analysis of three hypothetical batches of this compound are summarized in the table below.

Sample IDRetention Time (min)Peak AreaPurity (%)
Batch A 8.52125436799.5
Batch B 8.51123890199.2
Batch C 8.53126104599.7

Method Validation Parameters (Hypothetical Data)

A full method validation should be performed to ensure the reliability of the results. The following table summarizes typical validation parameters and expected results.

ParameterResult
Linearity (r²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis protocol.

HPLC_Workflow A Sample and Standard Preparation C System Suitability Test A->C B HPLC System Setup B->C H Pass? C->H D Sample Analysis E Data Acquisition D->E F Data Processing and Purity Calculation E->F G Report Generation F->G H->B No H->D Yes

References

Application Notes and Protocols for 2-Chloro-3-(1-piperazinyl)pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(1-piperazinyl)pyrazine is a versatile heterocyclic building block crucial in the discovery and development of novel therapeutic agents. Its unique chemical architecture, featuring a reactive chlorine atom and a nucleophilic piperazine moiety on a pyrazine scaffold, allows for facile diversification and the introduction of various pharmacophoric elements. This document provides detailed application notes on its use in medicinal chemistry, focusing on its role as a key intermediate in the synthesis of kinase inhibitors and antiviral agents. Included are experimental protocols, quantitative biological data, and visual diagrams to guide researchers in leveraging this valuable scaffold for drug discovery. The pyrazine ring itself is a prominent feature in numerous biologically active compounds, known to participate in a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1] The incorporation of the piperazine group further enhances the drug-like properties of the resulting molecules, often improving solubility, bioavailability, and target engagement.[2][3]

Application in Kinase Inhibitor Synthesis

The this compound scaffold is particularly well-suited for the development of kinase inhibitors. The pyrazine core can act as a hinge-binding motif, a common feature in many kinase inhibitors, while the piperazine nitrogen provides a convenient attachment point for side chains that can target other regions of the ATP-binding pocket or allosteric sites, leading to enhanced potency and selectivity.

A notable application of this scaffold is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of non-receptor tyrosine kinases that play critical roles in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of selective JAK inhibitors is an area of intense research.

Workflow for Synthesis of a JAK Inhibitor Intermediate

G A This compound C Suzuki Coupling A->C B Arylboronic Acid Derivative B->C D 2-Aryl-3-(1-piperazinyl)pyrazine Intermediate C->D Pd Catalyst, Base E Further Functionalization (e.g., acylation, alkylation) D->E F Final Kinase Inhibitor E->F

Synthetic workflow for kinase inhibitors.
Quantitative Data: Inhibition of Janus Kinases

While specific IC50 values for compounds directly synthesized from this compound are often proprietary and found within patent literature, related pyrazine-based kinase inhibitors have demonstrated significant potency. For instance, Gilteritinib, a pyrazine-2-carboxamide derivative, is a potent FLT3/AXL inhibitor with IC50 values of 0.29 nM and 0.73 nM, respectively.[1] Radotinib, another pyrazine-containing compound, exhibits an IC50 of 34 nM against wild-type BCR-ABL-1 kinase.[1] These examples highlight the potential of the pyrazine scaffold in achieving high-potency kinase inhibition.

Kinase TargetRepresentative Compound ClassReported IC50 Range
Janus Kinase 3 (JAK3)Pyrrolo[2,3-b]pyrazinesSub-micromolar to nanomolar
Bruton's Tyrosine Kinase (BTK)Imidazo[1,5-a]pyrazinesNanomolar
FMS-like Tyrosine Kinase 3 (FLT3)Pyrazine-2-carboxamidesSub-nanomolar to nanomolar
AXL Receptor Tyrosine Kinase (AXL)Pyrazine-2-carboxamidesSub-nanomolar to nanomolar
BCR-ABL1 KinasePyrazine-pyrimidin-2-yl derivativesNanomolar

Table 1: Potency of Pyrazine-Based Kinase Inhibitors against Various Kinase Targets.

Experimental Protocol: Synthesis of a 2-Aryl-3-(1-piperazinyl)pyrazine Intermediate

This protocol describes a general method for the Suzuki coupling of this compound with an arylboronic acid, a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).

  • Add sodium carbonate (2.5 mmol), followed by palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-aryl-3-(1-piperazinyl)pyrazine intermediate.

Application in Antiviral Drug Synthesis

The pyrazine nucleus is a key component of several approved antiviral drugs.[4] The structural features of this compound make it an attractive starting point for the synthesis of novel antiviral agents. The piperazine moiety can be functionalized to mimic natural ligands or to introduce groups that enhance binding to viral enzymes or proteins.

Signaling Pathway: Inhibition of Viral Replication

cluster_0 Viral Life Cycle cluster_1 Drug Intervention Viral Entry Viral Entry Viral Uncoating Viral Uncoating Viral Entry->Viral Uncoating Replication/Transcription Replication/Transcription Viral Uncoating->Replication/Transcription Translation Translation Replication/Transcription->Translation Assembly Assembly Translation->Assembly Release Release Assembly->Release Pyrazine Derivative Pyrazine Derivative Pyrazine Derivative->Replication/Transcription Inhibition

References

Application Notes and Protocols for the N-arylation of Piperazine with 2-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of piperazine with 2-chloropyrazine to form 1-(pyrazin-2-yl)piperazine is a crucial transformation in synthetic and medicinal chemistry. The resulting structural motif is a key component in a variety of biologically active compounds. This document provides detailed protocols for both classical and modern palladium-catalyzed methods for this synthesis, along with a summary of reaction conditions and a visual representation of the experimental workflow. The Buchwald-Hartwig amination is a prominent modern method for forming carbon-nitrogen bonds, offering high yields and broad substrate scope.[1][2][3]

Reaction Scheme

piperazine Piperazine plus + chloropyrazine 2-Chloropyrazine arrow Reaction Conditions chloropyrazine->arrow product 1-(Pyrazin-2-yl)piperazine arrow->product

Caption: General reaction for the N-arylation of piperazine with 2-chloropyrazine.

Data Presentation

The following tables summarize the reaction conditions for both a classical and a modern palladium-catalyzed approach to the synthesis of 1-(pyrazin-2-yl)piperazine.

Table 1: Classical Synthesis of 1-(Pyrazin-2-yl)piperazine

ParameterValueReference
Reactants 2-Chloropyrazine, Anhydrous Piperazine[4]
Solvent Alcohol[4]
Temperature Heating (specific temperature not provided)[4]
Notes This method represents an older, non-catalyzed approach. Yields for analogous reactions in the patent are in the range of 40-70%.[4]

Table 2: Representative Modern Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

ParameterValueReference
Aryl Halide 2-Chloropyrazine (1.0 mmol, 1.0 equiv)General Protocol
Amine Piperazine (1.2 mmol, 1.2 equiv)General Protocol
Palladium Precatalyst Pd₂(dba)₃ (0.02 mmol, 2 mol%)[5]
Ligand XPhos (0.04 mmol, 4 mol%)[5]
Base Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)[5]
Solvent Toluene or Dioxane (5 mL)[5]
Temperature 100 °C[5]
Reaction Time 12-24 h (monitored by TLC/LC-MS)General Protocol
Expected Yield >80% (based on similar reactions)[6]

Experimental Protocols

Protocol 1: Classical N-arylation in Alcohol

This protocol is based on the method described in US Patent 2,606,906A.[4]

Materials:

  • 2-Chloropyrazine

  • Anhydrous piperazine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-chloropyrazine in ethanol.

  • Add an excess of anhydrous piperazine to the solution.

  • Attach a reflux condenser and heat the reaction mixture. The exact temperature and duration are not specified in the patent but refluxing for several hours is typical for such reactions.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol by distillation.

  • The crude product, 1-(pyrazin-2-yl)piperazine, can be purified by vacuum distillation. The patent suggests a boiling point of 141-146 °C at 2.0 mm Hg for the product.[4]

Protocol 2: Modern Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for N-arylation of piperazines.[5]

Materials:

  • 2-Chloropyrazine

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 2-chloropyrazine (1.0 equivalent) and piperazine (1.2 equivalents) to the flask.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(pyrazin-2-yl)piperazine.

Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

G start Start setup Reaction Setup: - Add Pd₂(dba)₃, XPhos, NaOtBu,  2-chloropyrazine, and piperazine  to a Schlenk flask under inert gas. start->setup add_solvent Add anhydrous, degassed toluene or dioxane. setup->add_solvent reaction Heat to 100 °C with vigorous stirring. add_solvent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Reaction Work-up: - Cool to room temperature - Quench with water - Extract with ethyl acetate - Wash with water and brine monitor->workup Reaction Complete dry Dry organic layer (Na₂SO₄), filter, and concentrate. workup->dry purify Purify by flash column chromatography. dry->purify end Obtain pure 1-(Pyrazin-2-yl)piperazine purify->end

Caption: Workflow for the palladium-catalyzed N-arylation of piperazine.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)Lₙ pd_complex LₙPd(II)(Ar)(X) pd0->pd_complex Ar-X pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition pd_amine_complex [LₙPd(II)(Ar)(HNR₂)]⁺X⁻ pd_complex->pd_amine_complex HNR₂ pd_complex->pd_amine_complex Amine Coordination amine_coordination Amine Coordination / Ligand Exchange pd_amido_complex LₙPd(II)(Ar)(NR₂) pd_amine_complex->pd_amido_complex pd_amine_complex->pd_amido_complex Deprotonation (Base) deprotonation Deprotonation (Base) pd_amido_complex->pd0 pd_amido_complex->pd0 Reductive Elimination product Ar-NR₂ pd_amido_complex->product reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Experimental setup for amination of 2,3-dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An experimental setup for the amination of 2,3-dichloropyrazine is a critical procedure in synthetic chemistry, particularly for the development of pharmaceuticals and functional materials, as aminated pyrazine derivatives are key structural motifs in many biologically active compounds. The introduction of an amino group onto the pyrazine ring can be achieved primarily through two robust methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

The choice between these methods depends on the nucleophilicity of the amine, the desired regioselectivity, and the overall functional group tolerance of the substrates. SNAr is often simpler and does not require a metal catalyst, proceeding readily with nucleophilic amines. In contrast, the Buchwald-Hartwig reaction is exceptionally versatile, enabling the coupling of even weakly nucleophilic amines with aryl chlorides, which are typically less reactive in SNAr reactions.[1][2]

Application Notes

The amination of 2,3-dichloropyrazine typically results in a monosubstituted product, 2-amino-3-chloropyrazine, due to the deactivating effect of the introduced amino group on the second substitution. The chlorine atoms activate the pyrazine ring towards nucleophilic attack.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is often performed by heating the 2,3-dichloropyrazine with an excess of the desired amine in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[4][5] The reaction can be slow and may require elevated temperatures.[6] The presence of an electron-donating group (like the first introduced amine) tends to direct subsequent nucleophilic attack to the 3-position, although disubstitution is generally difficult.[4][7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a broader scope and generally proceeds under milder conditions than traditional SNAr.[1] The key components are a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., tBu₃P·HBF₄, BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).[2][8] This method is particularly effective for less reactive amines and aryl chlorides.[2]

Reaction Mechanisms & Workflows

The two primary pathways for the amination of 2,3-dichloropyrazine are illustrated below.

G General S(N)Ar Mechanism cluster_main start 2,3-Dichloropyrazine + Amine (R-NH2) intermediate Meisenheimer Complex (Negatively Charged Intermediate) start->intermediate Nucleophilic Attack product 2-Amino-3-chloropyrazine + Chloride Ion (Cl-) intermediate->product Loss of Leaving Group (Cl-)

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

G Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle pd0 Pd(0)L2 Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amide_complex Amido Complex oa_complex->amide_complex Ligand Substitution & Deprotonation amide_complex->pd0 Reductive Elimination product 2-Amino-3-chloropyrazine amide_complex->product product_complex Product Complex aryl_halide 2,3-Dichloropyrazine aryl_halide->oa_complex amine Amine (R-NH2) + Base amine->oa_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

G General Experimental Workflow cluster_workflow setup Reaction Setup (Flask, Reagents, Solvent) reaction Reaction (Heating, Stirring under N2) setup->reaction monitoring Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Standard laboratory workflow for amination reactions.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the amination of 2,3-dichloropyrazine with a primary or secondary amine.

Materials:

  • 2,3-Dichloropyrazine

  • Amine (e.g., morpholine, aniline, benzylamine) (2-3 equivalents)

  • Solvent (e.g., DMSO, Ethanol, Toluene)

  • Base (optional, e.g., K₂CO₃, CsF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Nitrogen or Argon gas inlet

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloropyrazine (1.0 eq).

  • Add the solvent (e.g., DMSO, 5-10 mL per mmol of dichloropyrazine).

  • Add the amine (2.0-3.0 eq). If the amine is a salt, add a base (e.g., K₂CO₃, 2.5 eq) to liberate the free amine.

  • Flush the flask with an inert gas (Nitrogen or Argon).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed (typically 6-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure aminated pyrazine.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of 2,3-dichloropyrazine.

Materials:

  • 2,3-Dichloropyrazine

  • Amine (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., tBu₃P·HBF₄, XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.5-2.2 eq)[8]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heat plate

  • Nitrogen or Argon gas line

Procedure:

  • Add the 2,3-dichloropyrazine (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), phosphine ligand (0.02 eq), and base (e.g., NaOt-Bu, 2.2 eq) to a dry Schlenk flask under an inert atmosphere.[8]

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Add the amine (1.05 eq) via syringe and begin stirring.[8]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 4-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite to remove palladium residues.[8]

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography.

Data Presentation: Reaction Conditions

The following tables summarize representative conditions for the amination of chloro-N-heterocycles, providing a basis for optimizing the reaction with 2,3-dichloropyrazine.

Table 1: Representative SNAr Amination Conditions

Amine Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Anhydrous Ammonia - Ethanol 175 3 Not specified [9]
Various Amines CsF DMSO Not specified Not specified Not specified [4]
Phenethylamine - Neat Room Temp. 6 82 [5]

| Pyrrolidine | KF | Water | 100 | 17 | Not specified |[10] |

Table 2: Representative Buchwald-Hartwig Amination Conditions

Amine Catalyst (mol%) Ligand (mol%) Base (eq.) Solvent Temperature (°C) Time (h) Yield (%) Reference
Diphenylamine Pd₂(dba)₃ (1) tBu₃P·HBF₄ (2) NaOt-Bu (2.2) Toluene Reflux 16 65 [8]
Morpholine (NHC)Pd(allyl)Cl - K₃PO₄ Toluene 100 <1 90-99 [11]
Primary Amines Pd(OAc)₂ BrettPhos LiHMDS Toluene 100 Not specified Good [12]

| General Amines | Pd(0) | BINAP/DPPF | Cs₂CO₃ / K₂CO₃ | Toluene/Dioxane | 25-100 | Not specified | Good |[2] |

References

Application of 2-Chloro-3-(1-piperazinyl)pyrazine in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(1-piperazinyl)pyrazine is a key heterocyclic building block utilized in the synthesis of a variety of biologically active compounds.[1] Its unique structure, featuring a reactive chlorine atom and a versatile piperazine moiety, makes it an attractive starting material for the development of novel therapeutic agents, particularly in the antiviral and kinase inhibitor domains. The pyrazine core is a well-established pharmacophore in numerous approved drugs, and its derivatives have shown promise against a range of viral pathogens. This document outlines the application of this compound in the synthesis of potential antiviral agents, providing a detailed, representative experimental protocol, quantitative data for a hypothetical derivative, and an overview of a potential mechanism of action.

Synthetic Utility and Workflow

The primary synthetic utility of this compound in antiviral drug discovery lies in the reactivity of the chlorine atom at the 2-position of the pyrazine ring. This chlorine can be readily displaced by various nucleophiles, most notably amines, through a nucleophilic aromatic substitution (SNAr) reaction. This allows for the straightforward introduction of diverse functionalities, enabling the exploration of the chemical space and the optimization of antiviral activity.

A general workflow for the synthesis of antiviral candidates from this compound is depicted below.

G start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reactant Nucleophile (e.g., Aryl Amine) reactant->reaction product 2-Amino-3-(1-piperazinyl)pyrazine Derivative reaction->product purification Purification (e.g., Chromatography) product->purification analysis Structural Characterization (NMR, MS) purification->analysis screening Antiviral Activity Screening analysis->screening final_product Potential Antiviral Agent screening->final_product

Caption: General workflow for the synthesis and screening of antiviral agents.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a hypothetical antiviral agent, N-aryl-3-(piperazin-1-yl)pyrazin-2-amine, derived from this compound. This protocol is based on established methods for the amination of chloro-heterocycles.[2][3]

Synthesis of a Representative N-(4-fluorophenyl)-3-(piperazin-1-yl)pyrazin-2-amine

Materials:

  • This compound

  • 4-Fluoroaniline

  • Toluene

  • Sodium tert-butoxide

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), 4-fluoroaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.05 mmol), and Xantphos (0.1 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product, N-(4-fluorophenyl)-3-(piperazin-1-yl)pyrazin-2-amine.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes the hypothetical antiviral activity and cytotoxicity data for the representative compound, N-(4-fluorophenyl)-3-(piperazin-1-yl)pyrazin-2-amine, against a panel of viruses. This data is for illustrative purposes to demonstrate how results would be presented.

Compound IDVirusAssay TypeIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
HYPO-001 Influenza A (H1N1)Plaque Reduction5.23.8>100>26.3
SARS-CoV-2CPE Reduction8.96.5>100>15.4
Dengue Virus (DENV-2)Plaque Reduction12.49.1>100>11.0
Control Oseltamivir (for Influenza)Plaque Reduction0.010.008>100>12500
Control Remdesivir (for SARS-CoV-2)CPE Reduction0.770.55>10>18.2

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; CPE: Cytopathic effect.

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

Many pyrazine-based antiviral agents, particularly nucleoside analogues, are known to target and inhibit the viral RNA-dependent RNA polymerase (RdRp).[4] This enzyme is crucial for the replication and transcription of the genome of many RNA viruses. The synthesized 2-amino-3-(1-piperazinyl)pyrazine derivatives may act as non-nucleoside inhibitors of RdRp.

The proposed mechanism involves the binding of the pyrazine derivative to an allosteric site on the RdRp enzyme, inducing a conformational change that disrupts its catalytic activity. This prevents the synthesis of new viral RNA, thereby halting viral replication.

G cluster_virus RNA Virus Replication Cycle viral_rna Viral RNA Genome rdrp RNA-Dependent RNA Polymerase (RdRp) viral_rna->rdrp Template new_rna New Viral RNA Synthesis rdrp->new_rna Replication/Transcription viral_proteins Viral Proteins new_rna->viral_proteins Translation assembly Virion Assembly new_rna->assembly viral_proteins->assembly release New Virus Release assembly->release inhibitor 2-Amino-3-(1-piperazinyl)pyrazine Derivative inhibitor->rdrp inhibition Inhibition

Caption: Proposed mechanism of action via RdRp inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel antiviral agents. The straightforward chemistry allows for the generation of diverse libraries of compounds for screening. The pyrazine scaffold is a promising pharmacophore for targeting viral enzymes such as RNA-dependent RNA polymerase. Further exploration of derivatives of this compound is warranted to develop new and effective antiviral therapies.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-3-(1-piperazinyl)pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-chloro-3-(1-piperazinyl)pyrazine scaffold is a versatile starting material and key intermediate in the synthesis of a diverse range of biologically active compounds.[1] Its inherent structural features, including a reactive chlorine atom amenable to substitution and a piperazine ring that can be readily functionalized, make it an attractive building block in medicinal chemistry.[1] This scaffold has been successfully employed in the development of novel kinase inhibitors and antiviral agents, highlighting its potential in modern drug discovery.[1]

These application notes provide detailed protocols for the derivatization of this compound via common and robust chemical transformations, including N-acylation and N-alkylation of the piperazine moiety. Furthermore, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are described to further elaborate the pyrazine core. The information presented herein is intended to guide researchers in the synthesis and exploration of novel derivatives for various therapeutic targets.

Data Presentation: Structure-Activity Relationship (SAR) of Pyrazine Derivatives

The derivatization of the pyrazine and piperazine cores can significantly impact the biological activity of the resulting compounds. The following tables summarize representative quantitative data from studies on similar pyrazine-based kinase inhibitors, illustrating the effects of different substituents on their potency. While specific SAR data for derivatives of this compound is not extensively available in the public domain, the presented data on analogous structures can provide valuable insights for directing synthetic efforts.

Table 1: SAR of Aminopyrazine Derivatives as Nek2 Kinase Inhibitors

Compound IDR GroupNek2 IC50 (µM)
1 3,4,5-trimethoxyphenyl0.25
2 4-methoxyphenyl0.52
3 3-methoxyphenyl0.81
4 3,5-dimethoxyphenyl0.38

Data adapted from a study on aminopyrazine inhibitors of the mitotic kinase Nek2, demonstrating the influence of substitutions on the phenyl ring.[2]

Table 2: SAR of 4-(Pyrazol-3-yl)-pyridines as JNK3 Inhibitors

Compound IDR1 GroupR2 GroupJNK3 IC50 (µM)p38 IC50 (µM)
5 H4-fluorophenyl0.0120.011
6 H4-pyridyl0.12>20
7 H2-thienyl0.0351.8
8 Methyl4-fluorophenyl0.0080.007

Data adapted from a study on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors, showcasing the impact of aryl and heteroaryl substituents on potency and selectivity.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the formation of an amide bond by reacting the secondary amine of the piperazine ring with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Protocol 2: General Procedure for N-Alkylation of this compound

This protocol details the addition of an alkyl group to the piperazine nitrogen via nucleophilic substitution.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add the alkyl halide (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the N-alkylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

This protocol enables the formation of a C-C bond at the 2-position of the pyrazine ring.[4]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water, 4:1)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst, followed by the degassed solvent system.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until TLC indicates completion.[4]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.

  • Filter and concentrate the solution, and purify the residue by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination of this compound

This protocol facilitates the formation of a C-N bond at the 2-position of the pyrazine ring.[5]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., Pd2(dba)3, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

  • Anhydrous toluene or 1,4-dioxane

  • Argon or Nitrogen atmosphere (in a glovebox)

Procedure:

  • Inside a glovebox, charge a vial with this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst, and the phosphine ligand.[5]

  • Seal the vial and add the anhydrous solvent.

  • Stir the reaction mixture and heat to 100-110 °C for 12-24 hours.[5]

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Signaling Pathway

Derivatives of pyrazine are known to act as kinase inhibitors, often targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6][7][8]

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pip3->akt Recruitment pdk1->akt Phosphorylation mtor mTORC1 akt->mtor Activation proliferation Cell Proliferation & Survival mtor->proliferation Promotes inhibitor Pyrazine Derivative (Kinase Inhibitor) inhibitor->pi3k inhibitor->akt inhibitor->mtor

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points for pyrazine derivatives.

Experimental Workflows

Derivatization_Workflow cluster_n_derivatization N-Derivatization of Piperazine cluster_c_derivatization C-Derivatization of Pyrazine start This compound acylation N-Acylation (Acyl Chloride, Base) start->acylation alkylation N-Alkylation (Alkyl Halide, Base) start->alkylation suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst) start->suzuki buchwald Buchwald-Hartwig (Amine, Pd Catalyst) start->buchwald product Library of Novel Derivatives acylation->product alkylation->product suzuki->product buchwald->product screening Biological Screening (e.g., Kinase Assays) product->screening

Caption: General workflow for the derivatization of this compound.

Screening_Logic library Synthesized Compound Library primary_screen Primary Screening (e.g., Target-based assay) library->primary_screen hit_id Hit Identification (Potency & Selectivity) primary_screen->hit_id sar SAR Analysis hit_id->sar Active no_hit Inactive hit_id->no_hit Inactive lead_opt Lead Optimization sar->lead_opt lead_opt->library Iterative Synthesis

Caption: Logical workflow for hit identification and lead optimization in drug discovery.

References

Application Notes and Protocols for In Vitro Assays of 2-Chloro-3-(1-piperazinyl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of in vitro assays relevant to the biological evaluation of 2-Chloro-3-(1-piperazinyl)pyrazine derivatives. These compounds and their analogues have shown promise in a variety of therapeutic areas, including neurodegenerative diseases, infectious diseases, and metabolic disorders. The following sections detail the experimental procedures and data presentation for key assays.

Acetylcholinesterase (AChE) Inhibition Assay for Alzheimer's Disease Research

Derivatives of the this compound scaffold have been investigated as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1] The loss of cholinergic neurotransmission is a key pathological feature of Alzheimer's, and inhibiting AChE can increase acetylcholine levels in the synaptic cleft.[1]

Quantitative Data Summary

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of a series of 2-chloro-3-hydrazinopyrazine derivatives, with Donepezil used as a standard.[1]

CompoundIC50 (µM) vs. AChE
CHP1> 100
CHP2> 100
CHP311.28
CHP4 3.76
CHP54.2
Donepezil0.53
Experimental Protocol: AChE Inhibition Assay

This protocol is based on the Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Donepezil (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and Donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of various concentrations of the test compounds or the standard inhibitor to the wells.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compounds.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow

AChE_Inhibition_Assay cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis P1 Add ATCI, DTNB, and Buffer P2 Add Test Compounds or Standard P1->P2 R1 Add AChE to Initiate Reaction P2->R1 R2 Incubate at 37°C R1->R2 A1 Measure Absorbance at 412 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Values A2->A3

Workflow for the in vitro AChE inhibition assay.

Urease Inhibition Assay

Certain piperazine derivatives have demonstrated potent inhibitory activity against urease, an enzyme implicated in infections caused by pathogens like Helicobacter pylori.[2] Inhibition of urease can be a therapeutic strategy for treating such infections.[2]

Quantitative Data Summary

The table below presents the in vitro urease inhibitory activity of selected pyridylpiperazine hybrid derivatives compared to the standard inhibitor, thiourea.[2]

CompoundIC50 (µM) vs. Urease
5b 2.0 ± 0.73
7e 2.24 ± 1.63
Precursor 33.90 ± 1.91
Thiourea (Standard)23.2 ± 11.0
Experimental Protocol: Urease Inhibition Assay

Materials:

  • Jack bean urease

  • Urea

  • Phenol red indicator

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Thiourea (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and thiourea in an appropriate solvent.

  • In a 96-well plate, add 25 µL of urease solution and 25 µL of the test compound at various concentrations.

  • Incubate the mixture at 37°C for 30 minutes.

  • Add 50 µL of urea solution to each well to start the reaction.

  • After a 15-minute incubation at 37°C, add 100 µL of a solution containing phenol red.

  • Measure the absorbance at 630 nm.

  • The activity is determined by measuring the formation of ammonia.

  • Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathway Context

Urease_Inhibition Urea Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia Ammonia + Carbamate Urease->Ammonia Catalyzes pH_Increase Increased pH Ammonia->pH_Increase Pathogen_Survival Pathogen Survival (e.g., H. pylori) pH_Increase->Pathogen_Survival Inhibitor Piperazine Derivative (Inhibitor) Inhibitor->Urease Inhibits

Mechanism of urease action and its inhibition.

Genotoxicity Assessment: Ames Test

A derivative, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a 5-HT2C receptor agonist, was evaluated for its genotoxic potential using the Salmonella Ames assay.[3] This test is crucial for assessing the mutagenic properties of new drug candidates. The study found a dose-dependent increase in reverse mutations in strains TA100 and TA1537 in the presence of metabolic activation (rat S9/NADPH), suggesting that a metabolite of the compound may be responsible for the mutagenicity.[3]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Rat liver S9 fraction for metabolic activation

  • NADPH

  • Top agar

  • Minimal glucose agar plates

  • Test compound

  • Positive and negative controls

Procedure:

  • Prepare various concentrations of the test compound.

  • In a test tube, mix the test compound, the bacterial tester strain, and either a buffer (for the non-activation test) or the S9 mix (for the metabolic activation test).

  • Pre-incubate the mixture at 37°C with gentle shaking.

  • Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (his+ revertants) on each plate.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Logical Relationship Diagram

Ames_Test_Logic Compound This compound Derivative Metabolic_Activation Metabolic Activation (Rat S9/NADPH) Compound->Metabolic_Activation Reactive_Intermediate Reactive Intermediate Metabolic_Activation->Reactive_Intermediate DNA_Binding Covalent Binding to DNA Reactive_Intermediate->DNA_Binding Reverse_Mutation Reverse Mutations in Salmonella Strains (TA100, TA1537) DNA_Binding->Reverse_Mutation

Bioactivation pathway leading to mutagenicity.

Antimicrobial and Antifungal Activity Assays

Piperazine derivatives have been screened for their antibacterial and antifungal properties against a range of pathogenic microorganisms.[4][5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • Standard antimicrobial/antifungal agents (e.g., ciprofloxacin, fluconazole)

  • 96-well microplates

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microbial suspension.

  • Add the microbial inoculum to each well.

  • Include positive (microbes only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents a color change of the indicator (from blue to pink), indicating inhibition of microbial growth.

These protocols provide a foundation for the in vitro evaluation of this compound derivatives. Researchers should adapt these methods based on the specific properties of their compounds and the biological questions being addressed.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-(1-piperazinyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-3-(1-piperazinyl)pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, piperazine acts as a nucleophile, attacking the electron-deficient pyrazine ring at the C-3 position and displacing one of the chloro groups of the starting material, 2,3-dichloropyrazine.

Q2: What is the most common side product in this reaction, and how can I minimize its formation?

The most common side product is the disubstituted pyrazine, where piperazine reacts with two molecules of 2,3-dichloropyrazine. To minimize this, it is recommended to use a molar excess of piperazine relative to the 2,3-dichloropyrazine.[1] This ensures that the concentration of the nucleophile (piperazine) is high, favoring the monosubstitution product.

Q3: What are the recommended solvents for this synthesis?

Commonly used solvents include polar aprotic solvents like acetonitrile or dimethylformamide (DMF), as well as alcohols such as ethanol.[2][3] The choice of solvent can influence reaction rate and solubility of the reactants.

Q4: Is a base required for this reaction?

Yes, a non-nucleophilic base such as triethylamine or an inorganic base like potassium carbonate is often used.[1][4] The base neutralizes the hydrochloric acid (HCl) generated during the reaction. If not neutralized, the HCl can protonate the piperazine, reducing its nucleophilicity and hindering the reaction.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?

A: Several factors can contribute to low yields. The following troubleshooting workflow can help identify the root cause:

G start Low Yield Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Excess Side Products? incomplete_reaction->side_products No solution1 Increase reaction time. Increase temperature. Monitor via TLC. incomplete_reaction->solution1 Yes reagent_issue Reagent Purity/Stoichiometry? side_products->reagent_issue No solution2 Use molar excess of piperazine. Control reaction temperature. side_products->solution2 Yes workup_loss Product Loss During Workup? reagent_issue->workup_loss No solution3 Verify purity of starting materials. Use excess base (e.g., Et3N, K2CO3). Check molar ratios. reagent_issue->solution3 Yes solution4 Optimize extraction solvent. Carefully handle purification steps (e.g., column chromatography). workup_loss->solution4 Yes

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Disubstituted Byproduct

Q: I am observing a significant amount of a byproduct with a higher molecular weight. How can I confirm it's the disubstituted product and prevent its formation?

A: The formation of a disubstituted byproduct occurs when both nitrogen atoms of a single piperazine molecule react with two molecules of 2,3-dichloropyrazine.

  • Confirmation: This byproduct can be identified using techniques like mass spectrometry (looking for the expected higher molecular weight) and NMR spectroscopy.

  • Prevention: The most effective way to prevent this is to use a significant molar excess of piperazine.[1][2] This statistically favors the reaction of a dichloropyrazine molecule with a fresh piperazine molecule rather than with the already-reacted monosubstituted product.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure product from the reaction mixture. What purification strategies are recommended?

A: Purification can be challenging due to the presence of unreacted starting materials, the disubstituted byproduct, and salts.

  • Aqueous Workup: After the reaction, an aqueous workup is typically performed to remove water-soluble components like piperazine hydrochloride. Dissolving the residue in a solvent like dichloromethane and washing with water is a common first step.[1]

  • Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from less polar starting materials and more polar byproducts. An eluent system such as n-hexane-ethyl acetate can be employed.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., DMF/H2O) can be an excellent final purification step to obtain high-purity material.[5]

Experimental Protocol and Data

General Synthetic Protocol

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

Table 1: Influence of Reaction Conditions on Yield

The yield of this compound is highly dependent on reaction parameters. The table below summarizes typical conditions and their outcomes.

Reactant Ratio (Piperazine:Dichloropyrazine)SolventBaseTemperature (°C)Time (h)Typical Yield (%)
1.2 : 1EthanolTriethylamineReflux4-6Moderate
2.5 : 1WaterK₂CO₃60-651High (e.g., ~88%)[4]
>3 : 1Acetonitrile-RefluxVariesHigh
1 : 1DMFK₂CO₃15030Low to Moderate

Note: Yields are illustrative and can vary based on the specific experimental setup and purification efficiency. Using an excess of piperazine generally leads to higher yields of the desired monosubstituted product.[1][2] Water has been used as an effective solvent in the presence of a base like potassium carbonate, leading to high yields.[4]

References

Technical Support Center: Synthesis of 2-Chloro-3-(1-piperazinyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-(1-piperazinyl)pyrazine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyrazine and piperazine. This reaction is typically carried out in a suitable solvent and may or may not require a base.

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The principal side reaction is the di-substitution of 2,3-dichloropyrazine with piperazine, leading to the formation of 2,3-di(1-piperazinyl)pyrazine. Other potential side reactions can include reactions with impurities in the starting materials or solvents, and at elevated temperatures, decomposition of the starting materials or products may occur.

Q3: How can I minimize the formation of the di-substituted byproduct, 2,3-di(1-piperazinyl)pyrazine?

A3: To reduce the formation of the di-substituted byproduct, it is crucial to control the stoichiometry of the reactants. Using a molar excess of 2,3-dichloropyrazine relative to piperazine can favor the mono-substituted product. Additionally, controlling the reaction temperature and time is important, as prolonged reaction times or higher temperatures can promote the second substitution.

Q4: What are the recommended purification techniques for isolating this compound?

A4: Column chromatography on silica gel is a common and effective method for purifying the desired product from the unreacted starting materials and the di-substituted byproduct.[1] Recrystallization from an appropriate solvent system can also be employed to obtain a highly pure product.[2] The choice of eluent for chromatography or the recrystallization solvent will depend on the specific properties of the product and impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of significant amounts of the di-substituted byproduct. - Degradation of starting materials or product.- Increase the reaction time or temperature, monitoring the reaction progress by TLC or GC. - Optimize the temperature; too low may result in a sluggish reaction, while too high can promote side reactions. - Adjust the stoichiometry to use an excess of 2,3-dichloropyrazine. - Ensure the use of high-purity starting materials and dry solvents to prevent degradation.
High Levels of 2,3-di(1-piperazinyl)pyrazine Impurity - Molar ratio of piperazine to 2,3-dichloropyrazine is too high. - Reaction temperature is too high or the reaction time is too long.- Carefully control the stoichiometry, using 2,3-dichloropyrazine as the limiting reagent is not recommended. A slight excess of 2,3-dichloropyrazine can be beneficial. - Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed to an optimal level.
Presence of Unreacted 2,3-dichloropyrazine in the Final Product - Insufficient reaction time or temperature. - Inefficient purification.- Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique (e.g., TLC, GC-MS). - Optimize the purification method. For column chromatography, adjust the solvent polarity to achieve better separation. For recrystallization, select a solvent in which the starting material is more soluble than the product at cooler temperatures.
Product is a Dark Oil or Discolored Solid - Presence of polymeric or degradation byproducts. - Impurities in the starting materials or solvents.- Purify the crude product using column chromatography. A charcoal treatment of the solution before crystallization may also help to remove colored impurities. - Use freshly distilled solvents and high-purity starting materials.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 2,3-Dichloropyrazine

  • Piperazine

  • Anhydrous solvent (e.g., acetonitrile, ethanol, or N,N-dimethylformamide)

  • Base (optional, e.g., triethylamine, potassium carbonate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloropyrazine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add piperazine (1.0-1.2 equivalents) to the solution. If a base is used, it should be added at this stage (1.5-2.0 equivalents).

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the solvent used.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a solid precipitate (e.g., hydrochloride salt of the product or base) has formed, it can be filtered off.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes based on varying reaction conditions. The data is illustrative and may vary based on specific experimental setups.

Molar Ratio (Dichloropyrazine:Piperazine) Temperature (°C) Reaction Time (h) Yield of this compound (%) Yield of 2,3-di(1-piperazinyl)pyrazine (%)
1:1806~65~20
1.2:1806~75~10
1:1.2806~55~35
1.2:16012~70~5
1.2:11004~72~15

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity High Impurity? check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes purification_issue Purification Ineffective? check_purity->purification_issue Yes end_product Successful Synthesis check_purity->end_product No side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes side_reactions->check_purity No optimize_stoichiometry Adjust Stoichiometry (Excess Dichloropyrazine) side_reactions->optimize_stoichiometry Yes (Di-substitution) optimize_temp Lower Reaction Temperature side_reactions->optimize_temp Yes (Degradation) increase_time_temp->start optimize_stoichiometry->start optimize_temp->start optimize_purification Optimize Chromatography/ Recrystallization Conditions purification_issue->optimize_purification Yes purification_issue->end_product No optimize_purification->end_product ReactionPathway Synthesis and Side Reaction Pathway dichloropyrazine 2,3-Dichloropyrazine product This compound (Desired Product) dichloropyrazine->product + Piperazine piperazine Piperazine piperazine->product side_product 2,3-di(1-piperazinyl)pyrazine (Side Product) piperazine->side_product product->side_product + Piperazine (Excess Piperazine or high temp/long time)

References

Technical Support Center: Purification of 2-Chloro-3-(1-piperazinyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-3-(1-piperazinyl)pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side-products, or degradation. Potential impurities include:

  • Unreacted starting materials: Such as 2,3-dichloropyrazine and piperazine.

  • Bis-substituted pyrazine: 2,3-bis(1-piperazinyl)pyrazine, formed if the second chlorine atom is substituted.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Degradation products: Although specific degradation pathways for this molecule are not widely reported, similar heterocyclic compounds can be susceptible to hydrolysis or oxidation under harsh conditions.[1][2]

Q2: What are the recommended initial purification techniques for crude this compound?

A2: For initial purification of crude this compound, the following techniques are recommended:

  • Aqueous work-up: To remove inorganic salts and water-soluble impurities.

  • Liquid-liquid extraction: Can be effective for separating the product from certain impurities based on their differential solubility in immiscible solvents.[3]

  • Recrystallization: This is a powerful technique for purifying solid compounds, provided a suitable solvent is found.[4][5][6]

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment can be performed using a combination of the following methods:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.[4]

Troubleshooting Guide

Problem 1: My TLC plate shows multiple spots after the initial work-up. How do I identify the spots and choose a purification strategy?

Answer: Multiple spots on a TLC plate indicate the presence of impurities. To proceed, you should:

  • Spot co-spotting references: Spot your crude mixture alongside the starting materials (e.g., 2,3-dichloropyrazine and piperazine) on the same TLC plate to see if any of the spots correspond to these.

  • Use different solvent systems: Vary the polarity of the mobile phase to achieve better separation of the spots. This will also help in selecting a suitable solvent system for column chromatography.

  • Visualize with different stains: Use UV light and different chemical stains (e.g., potassium permanganate, iodine) to visualize all spots, as some impurities may not be UV-active.

Based on the TLC analysis, you can decide on a purification strategy. If the spots are well-separated, column chromatography is a suitable option. If one spot is significantly more intense and corresponds to your product, recrystallization might be a viable and simpler alternative.

Problem 2: I am having difficulty finding a suitable solvent for the recrystallization of this compound.

Answer: Finding the right recrystallization solvent is crucial for obtaining high purity crystals.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][6] You should perform a solvent screen with a range of solvents of varying polarities.

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount of your crude product (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise while heating and agitating until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe which solvent yields good quality crystals.

A summary of a hypothetical solvent screen is presented in the table below.

Problem 3: My yield is very low after column chromatography. What could be the reasons and how can I improve it?

Answer: Low yield after column chromatography can be due to several factors:

  • Improper solvent system: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all or have significant tailing. Optimize the solvent system using TLC.

  • Product adsorption on silica gel: Basic compounds like piperazine derivatives can sometimes irreversibly adsorb to the acidic silica gel. You can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 0.5-1%).

  • Sample loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

  • Column packing: A poorly packed column can lead to channeling and poor separation, resulting in mixed fractions and lower yield of the pure product.

Data Presentation

Table 1: Hypothetical Solvent Screening for Recrystallization of this compound

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
WaterSparingly SolubleSolubleNeedles
EthanolSolubleVery SolubleOily
IsopropanolSparingly SolubleSolublePrisms
AcetoneSolubleVery SolubleNo Crystals
Ethyl AcetateSlightly SolubleSolublePowder
TolueneInsolubleSparingly Soluble-
HexaneInsolubleInsoluble-

Based on this hypothetical data, isopropanol would be a good choice for recrystallization.

Experimental Protocols

Protocol 1: Recrystallization using Isopropanol

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot isopropanol while stirring until all the solid dissolves.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove the residual solvent.

Protocol 2: Flash Column Chromatography

  • Solvent System Selection: Based on TLC analysis, select a solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A common starting point for similar compounds is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[3]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Run the column by passing the eluent through it, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude Product workup Aqueous Work-up / Extraction crude->workup purity_check1 Purity Check (TLC, HPLC) workup->purity_check1 recrystallization Recrystallization purity_check1->recrystallization High Purity & Single Major Spot column_chromatography Column Chromatography purity_check1->column_chromatography Multiple Spots / Low Purity purity_check2 Final Purity & Characterization (NMR, MS) recrystallization->purity_check2 column_chromatography->purity_check2 pure_product Pure Product purity_check2->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Diagram start Low Yield After Purification check_method Which purification method was used? start->check_method recrystallization Recrystallization check_method->recrystallization Recrystallization chromatography Column Chromatography check_method->chromatography Chromatography check_solvent Was solvent screen performed? recrystallization->check_solvent check_column_params Check column parameters chromatography->check_column_params optimize_solvent Optimize recrystallization solvent check_solvent->optimize_solvent No end Improved Yield check_solvent->end Yes optimize_solvent->end optimize_column Optimize eluent / Use basic alumina / Add triethylamine to silica check_column_params->optimize_column Non-optimal check_column_params->end Optimal optimize_column->end

Caption: Decision tree for troubleshooting low purification yield.

References

Technical Support Center: Optimizing Piperazine Substitution on Pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the substitution of piperazine onto a pyrazine core. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-aryl piperazines from pyrazines?

A1: The main synthetic routes to couple piperazine with a pyrazine core are the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).[1] The choice between these methods depends on the specific substrates and desired reaction conditions.

Q2: How can I prevent the formation of the di-substituted piperazine byproduct?

A2: A common challenge is the formation of a 1,4-disubstituted piperazine due to the comparable reactivity of the second nitrogen atom.[2] To favor mono-substitution, you can:

  • Use a large excess of piperazine: Employing a 5-10 fold excess of piperazine statistically favors the reaction of the pyrazine with the more abundant unsubstituted piperazine.[2][3]

  • Utilize a mono-protected piperazine: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.[2][4]

  • Slow addition of the electrophile: Adding the pyrazine substrate dropwise, especially at lower temperatures, can help manage the reaction rate and reduce the likelihood of disubstitution.[2]

Q3: What are common solvents and bases used for these reactions?

A3: The choice of solvent and base is critical and depends on the chosen synthetic method.

  • For Buchwald-Hartwig amination: Anhydrous solvents like toluene, dioxane, or THF are commonly used.[4][5] Bases are typically strong and non-nucleophilic, such as sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4][5]

  • For Nucleophilic Aromatic Substitution (SNAr): Solvents like ethanol, acetonitrile, or DMSO can be effective.[6][7] The reaction may proceed with or without an added base, depending on the reactivity of the pyrazine substrate. If a base is needed, potassium carbonate (K₂CO₃) is a common choice.[6]

Troubleshooting Guides

Low or No Product Yield

Q4: My Buchwald-Hartwig reaction is not working, or the yield is very low. What are the potential causes?

A4: Low yields in Buchwald-Hartwig aminations can often be attributed to several factors:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure you are using a fresh, high-quality palladium precursor and ligand.[5][6] The active Pd(0) species can be sensitive to air and moisture, so maintaining a strict inert atmosphere is crucial.[6]

  • Suboptimal Ligand: The choice of phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered ligands are often required.[5] It may be necessary to screen a variety of ligands to find the optimal one for your specific substrate.

  • Incorrect Base: The strength of the base can significantly influence the reaction rate. If a weaker base like K₃PO₄ or Cs₂CO₃ is not effective, a stronger base such as NaOt-Bu may be required. However, be aware that strong bases can sometimes cause decomposition of starting materials.[5]

  • Inappropriate Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.[4][6]

Q5: My SNAr reaction has a low yield. How can I improve it?

A5: For low-yielding SNAr reactions, consider the following:

  • Insufficiently Activated Pyrazine: SNAr reactions work best with electron-deficient aromatic rings. If your pyrazine substrate is not sufficiently activated by electron-withdrawing groups, the reaction may be sluggish.[8] In such cases, the Buchwald-Hartwig amination is a better alternative.

  • Reaction Temperature and Time: Increasing the reaction temperature can often improve the rate and yield.[9] Extending the reaction time may also be necessary for the reaction to go to completion.[9]

  • Solvent Effects: The solvent can play a significant role. Consider screening different solvents to find one that provides good solubility for your reagents and facilitates the reaction.

Product Purification Challenges

Q6: How can I effectively purify my piperazine-substituted pyrazine product?

A6: The basic nature of the piperazine moiety can sometimes make purification challenging.

  • Column Chromatography: This is a common purification method. To prevent the product from tailing on the acidic silica gel, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[2]

  • Acid-Base Extraction: This technique can be useful for separating the basic product from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The desired product will move to the aqueous layer as its salt. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product.[2]

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with N-Boc-piperazine

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XantPhos (4)NaOt-BuToluene1001896[10]
4-BromoanisolePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102490[10]
2-ChlorotoluenePd precatalyst (1)Buchwald ligand (1.5)K₃PO₄t-BuOH10010 min97[11]

Table 2: Example of Nucleophilic Aromatic Substitution

Pyrazine SubstratePiperazineBaseSolventTemp (°C)Time (h)Yield (%)
2-Chloro-3-nitropyridinePiperazine (excess)NoneAcetonitrileReflux1265[7]
3,6-Dichloropyridazine(2-Fluorophenyl)piperazineNoneEthanol1206Not specified

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination using N-Boc-piperazine
  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), and the base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv.).[4]

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XantPhos) in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.[4]

  • Inert Atmosphere: Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene, dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.[4]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: In a round-bottom flask, combine the halo-pyrazine (1.0 equiv.) and piperazine (or a substituted piperazine, 1.0-1.2 equiv.) in a suitable solvent (e.g., ethanol, acetonitrile).[6] If required, add a base such as K₂CO₃.

  • Reaction: Stir the solution at the desired temperature (which can range from room temperature to reflux) for the required time. Monitor the reaction progress by TLC or LC-MS.[6]

  • Workup: After the reaction is complete, cool the mixture. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be taken up in an organic solvent and washed with water to remove any inorganic salts or excess piperazine.

  • Purification: The crude product can be purified by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_method Method Selection cluster_optimization Optimization cluster_analysis Analysis & Purification cluster_end Final Product start Pyrazine Derivative + Piperazine Derivative method Choose Method: SNAr or Buchwald-Hartwig start->method optimization Optimize Conditions: - Solvent - Base - Temperature - Catalyst/Ligand method->optimization analysis Monitor Reaction (TLC, LC-MS) optimization->analysis workup Workup & Purification analysis->workup product Characterized Product workup->product

Caption: A general workflow for the optimization of piperazine substitution on a pyrazine ring.

snar_mechanism reactants Pyrazine-X + Piperazine intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactants->intermediate Nucleophilic Attack products Substituted Pyrazine + X⁻ intermediate->products Loss of Leaving Group (X⁻)

Caption: A simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).

buchwald_hartwig_cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amine Ar-Pd(II)L₂(Piperazine) pd2_aryl->pd2_amine Amine Coordination (Base) pd2_amine->pd0 Reductive Elimination product Product pd2_amine->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

How to avoid disubstitution in 2-Chloro-3-(1-piperazinyl)pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 2-Chloro-3-(1-piperazinyl)pyrazine. Our focus is to address the common challenge of preventing disubstitution during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is controlling the selectivity of the nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,3-dichloropyrazine, has two reactive chlorine atoms. Piperazine, being a diamine, can react at both of its nitrogen atoms and can also react with two molecules of 2,3-dichloropyrazine, leading to the formation of the undesired disubstituted byproduct, 2,3-bis(1-piperazinyl)pyrazine.

Q2: Why does disubstitution occur?

A2: Disubstitution occurs because the initial product, this compound, still possesses a reactive chlorine atom and the piperazine moiety has a second nucleophilic nitrogen. This allows for a subsequent reaction, either intramolecularly (which is unlikely) or, more commonly, with another molecule of the starting material or another piperazine molecule that has already reacted. Higher temperatures and prolonged reaction times can increase the likelihood of this secondary reaction.

Q3: How can I minimize the formation of the disubstituted byproduct?

A3: There are two primary strategies to favor monosubstitution:

  • Using a Large Excess of Piperazine: By significantly increasing the molar ratio of piperazine to 2,3-dichloropyrazine (e.g., 5-10 equivalents), the statistical probability of a 2,3-dichloropyrazine molecule reacting with a fresh, unreacted piperazine molecule is much higher than it reacting with a molecule that has already been mono-substituted.

  • Using a Mono-protected Piperazine: A more controlled approach is to use a piperazine derivative where one of the nitrogen atoms is protected with a group like tert-butyloxycarbonyl (Boc). This ensures that only one nitrogen atom is available for the nucleophilic attack. The protecting group can then be removed in a subsequent step.

Q4: What are the typical reaction conditions for this synthesis?

A4: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The presence of a base, such as potassium carbonate (K2CO3) or triethylamine (TEA), is often required to neutralize the HCl formed during the reaction. The reaction temperature can be varied, but lower temperatures are generally preferred to enhance selectivity for the mono-substituted product.

Q5: How can I monitor the progress of the reaction and detect the formation of byproducts?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to standards of the starting material and, if available, the desired product and the disubstituted byproduct, you can track the consumption of the starting material and the formation of products over time.

Troubleshooting Guide: Avoiding Disubstitution

This guide will help you troubleshoot and optimize your reaction conditions to minimize the formation of the disubstituted byproduct.

Problem: Significant formation of the disubstituted byproduct is observed.

Below is a logical workflow to diagnose and solve this issue.

G cluster_0 start Start: High Disubstitution Detected check_stoichiometry Check Stoichiometry: Piperazine : 2,3-Dichloropyrazine Ratio start->check_stoichiometry increase_piperazine Increase Piperazine Excess (5-10 equivalents) check_stoichiometry->increase_piperazine Ratio < 5:1 use_boc Use Mono-Boc-Piperazine check_stoichiometry->use_boc For precise control check_temp Review Reaction Temperature check_stoichiometry->check_temp Ratio ≥ 5:1 increase_piperazine->check_temp use_boc->check_temp lower_temp Lower Reaction Temperature (e.g., from 80°C to 50°C) check_temp->lower_temp Temp > 60°C check_time Monitor Reaction Time check_temp->check_time Temp ≤ 60°C lower_temp->check_time reduce_time Reduce Reaction Time (Stop when starting material is consumed) check_time->reduce_time Prolonged reaction after SM consumption end End: Monosubstitution Optimized check_time->end Optimal time reduce_time->end

Caption: A troubleshooting workflow for minimizing disubstitution.

Quantitative Data Summary

The choice of methodology has a significant impact on the product distribution. The following table provides a summary of expected outcomes based on different reaction strategies.

StrategyPiperazine:Dichloropyrazine RatioProtecting GroupExpected Mono-substituted Product YieldExpected Di-substituted Byproduct Formation
Standard 1.2 : 1NoneModerate to LowHigh
Excess Piperazine 5 : 1NoneGood to HighLow
High Excess Piperazine 10 : 1NoneHighVery Low
Protected Piperazine 1.1 : 1Mono-BocVery HighNegligible

Note: Yields are representative and can vary based on specific reaction conditions such as temperature, solvent, and reaction time.

Experimental Protocols

Method A: Using Excess Piperazine

This protocol aims to maximize the yield of the mono-substituted product by using a large excess of piperazine.

  • Reaction Setup: To a solution of piperazine (5.0 g, 58 mmol, 10 equivalents) in 50 mL of anhydrous DMF, add potassium carbonate (1.6 g, 11.6 mmol, 2 equivalents).

  • Addition of Starting Material: Slowly add a solution of 2,3-dichloropyrazine (0.86 g, 5.8 mmol, 1 equivalent) in 10 mL of anhydrous DMF to the piperazine mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 50-60°C and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Method B: Using Mono-Boc-Piperazine

This protocol offers a more controlled synthesis, virtually eliminating the disubstituted byproduct.

  • Reaction Setup: In a round-bottom flask, dissolve 1-(tert-butoxycarbonyl)piperazine (1.2 g, 6.4 mmol, 1.1 equivalents) and 2,3-dichloropyrazine (0.86 g, 5.8 mmol, 1 equivalent) in 40 mL of anhydrous DMF.

  • Addition of Base: Add potassium carbonate (1.6 g, 11.6 mmol, 2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 8-12 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the mixture, pour it into 200 mL of water, and extract with ethyl acetate (3 x 100 mL).

  • Purification of Intermediate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by column chromatography to obtain tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate.

  • De-protection: Dissolve the purified intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water, basify with a saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the final product, this compound.

Biological Context and Signaling Pathway

Piperazine and pyrazine derivatives are common scaffolds in medicinal chemistry, often targeting protein kinases.[1][2] Kinase inhibitors are crucial in cancer therapy as they can block aberrant signaling pathways that drive tumor growth. A common pathway implicated in cancer is the PI3K/AKT/mTOR pathway, which regulates cell proliferation, survival, and metabolism. A hypothetical inhibitor based on the this compound scaffold could be designed to target a kinase within this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits

Caption: A simplified PI3K/AKT/mTOR signaling pathway.

References

Troubleshooting low yield in pyrazine amination reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for pyrazine amination reactions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your pyrazine amination experiments.

Issue 1: Low or No Yield of Aminated Pyrazine

Low or no conversion of your starting material is a common issue in pyrazine amination reactions, particularly when using less reactive chloro- or bromopyrazines.[1] The oxidative addition of the C-X bond to the palladium(0) complex is often the rate-limiting step.[1]

Possible Causes and Solutions:

  • Inadequate Catalyst System: The choice of palladium precursor and ligand is critical for the successful amination of electron-deficient pyrazine rings.

    • Solution: Employ specialized, bulky, electron-rich phosphine ligands which are often required for challenging heteroaryl halides.[2] For difficult couplings, consider using advanced palladium precatalysts that facilitate the formation of the active Pd(0) species.[2]

  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle.

    • Solution: Strong, non-coordinating bases like sodium or potassium tert-butoxide are commonly used.[3] However, for base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be necessary, potentially requiring higher temperatures or longer reaction times.[3] Ensure the base is anhydrous and finely powdered for optimal reactivity.[3]

  • Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently to overcome the activation energy of the rate-limiting step.

    • Solution: Gradually increase the reaction temperature. For sluggish reactions, more forcing conditions may be necessary. However, be aware that excessively high temperatures can lead to product degradation or the formation of byproducts.[4][5]

  • Poor Quality of Reagents: Impurities in starting materials, reagents, or solvents can inhibit the catalyst and lead to side reactions.

    • Solution: Ensure all reagents and solvents are pure and anhydrous.[6] Amines can be purified by distillation or filtration through activated alumina. It is also crucial to perform reactions under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Extend the reaction time and monitor the progress by TLC or LC-MS.[7]

Issue 2: Significant Formation of Side Products

The formation of unwanted byproducts can significantly reduce the yield of the desired aminated pyrazine.

Possible Causes and Solutions:

  • Hydrodehalogenation: This is a common side reaction where the halide on the pyrazine ring is replaced by a hydrogen atom.[1] It often occurs when the reductive elimination step is slow.[1]

    • Solution:

      • Optimize the Base: Using a less sterically hindered or a weaker base can sometimes minimize this side reaction.[3]

      • Lower the Reaction Temperature: Higher temperatures can sometimes promote side reactions.[3]

      • Ligand Selection: Screen different ligands as some are more prone to promoting hydrodehalogenation.[3]

  • Homocoupling: This side reaction can occur in the presence of an oxidant, typically oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere and that all solvents have been properly degassed.

  • Formation of Structurally Similar Byproducts: In some cases, regioisomers or other structurally similar impurities may form.

    • Solution: If separation is difficult, consider modifying the synthetic strategy to a more regioselective method.[8] Adjusting the polarity of the eluent system during column chromatography can also improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for a successful pyrazine amination reaction?

A1: The most critical factors include the choice of catalyst and ligand, the selection of an appropriate base and solvent, the reaction temperature, and the purity of all reagents.[4][7] For challenging substrates like chloropyrazines, specialized bulky, electron-rich phosphine ligands are often necessary.[2]

Q2: How do I choose the right base for my pyrazine amination?

A2: The optimal base depends on the specific amine and any base-sensitive functional groups on your starting materials. Strong bases like NaOtBu or KOtBu are generally effective but are not compatible with functionalities like esters or nitro groups.[3] For sensitive substrates, weaker bases such as Cs₂CO₃ or K₃PO₄ are recommended, though they may require higher reaction temperatures.[3]

Q3: My pyrazine substrate is a chloropyrazine, which is known to be unreactive. What strategies can I employ to improve the yield?

A3: Chloropyrazines are indeed less reactive than their bromo or iodo counterparts.[1] To improve the yield of amination with chloropyrazines, consider the following:

  • Use a more active catalyst system: Employing more active, third-generation Buchwald-Hartwig catalysts and ligands can facilitate the coupling of less reactive chlorides.

  • Increase the reaction temperature: Higher temperatures are often required to promote the oxidative addition of the C-Cl bond.

  • Use a stronger base: If your substrate is not base-sensitive, a stronger base can help to drive the reaction forward.

Q4: I am observing a dark coloration in my reaction mixture. What could be the cause?

A4: A dark coloration often indicates the formation of palladium black, which is catalytically inactive, or the degradation of starting materials or products. This can be caused by:

  • Excessive Heat: Overheating the reaction can lead to decomposition.

  • Presence of Oxygen: Oxygen can lead to catalyst decomposition. Ensure your reaction is under an inert atmosphere.[1]

  • Side Reactions: Undesired side reactions can sometimes produce colored byproducts.

Q5: How can I purify my aminated pyrazine product effectively?

A5: Purification is typically achieved through column chromatography on silica gel.[6][7] For solid products, recrystallization can be an effective method to obtain highly pure material.[6] If you are having trouble separating your product from impurities, try adjusting the solvent system for chromatography or choosing a different solvent for recrystallization.[6]

Data Presentation

Table 1: Effect of Solvent on Enzymatic Amination of Pyrazine-2-carboxylate [9]

EntrySolventlog PYield (%)
1tert-amyl alcohol1.379.1 ± 0.5
22-MeTHF1.155.4 ± 0.6
3isobutanol0.670.2 ± 0.8
4isopropanol0.364.3 ± 0.4
5ethanol-0.261.2 ± 0.7
6THF0.543.1 ± 0.5
7acetonitrile-0.348.2 ± 0.9
8dichloromethane1.331.5 ± 0.6
9DMSO-1.410.3 ± 0.4
10methanol-0.751.2 ± 0.8

Reaction conditions: pyrazine-2-carboxylate (5.0 mmol), benzylamine (20.0 mmol), 45 °C, 20 min residence time, Lipozyme® TL IM (870 mg) in a continuous flow reactor.[9]

Table 2: Dehydrogenative Coupling of β-Amino Alcohols to Symmetrical 2,5-Disubstituted Pyrazines [10]

Entryβ-Amino AlcoholProductYield (%)
12-amino-3-phenylpropane-1-ol2,5-dibenzylpyrazine95
22-amino-3-methylbutane-1-ol2,5-diisopropylpyrazine86
32-amino-4-methylpentane-1-ol2,5-diisobutylpyrazine80
42-amino-1-hexanol2,5-dibutylpyrazine65
52-amino-1-pentanol2,5-dipropylpyrazine95
62-aminobutane-1-ol2,5-diethylpyrazine40
72-aminopropane-1-ol2,5-dimethylpyrazine45
8pyrrolidin-2-yl-methanol2,3,5a,6,7,8-Hexahydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine30

Reaction conditions: β-amino alcohol (0.5 mmol), catalyst (2 mol %), KH (3 mol %), toluene (2 mL), 150 °C.[10]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination of a Halopyrazine (Buchwald-Hartwig Amination)

This protocol is a generalized procedure and should be optimized for specific substrates and reagents.

Materials:

  • Halopyrazine (1.0 equiv)

  • Amine (1.2-1.5 equiv)[1]

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol %)[11]

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol %)[11]

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv)[11]

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halopyrazine, the amine, the palladium precatalyst, the phosphine ligand, and the base.[12]

  • Add the anhydrous solvent via syringe.[12]

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[12]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aminated pyrazine.[12]

Visualizations

Troubleshooting_Low_Yield start Low or No Yield catalyst Check Catalyst System (Precatalyst & Ligand) start->catalyst base Evaluate Base (Strength & Purity) start->base temp Optimize Temperature start->temp reagents Verify Reagent Purity & Anhydrous Conditions start->reagents time Extend Reaction Time start->time solution Improved Yield catalyst->solution Use bulky, electron-rich ligands; Use precatalyst base->solution Use strong, non-coordinating base or weaker base for sensitive substrates temp->solution Increase temperature judiciously reagents->solution Purify reagents; Ensure inert atmosphere time->solution Monitor reaction to completion Buchwald_Hartwig_Cycle cluster_side_reaction Side Reaction pd0 Pd(0)L oa_complex [Ar-Pd(II)(L)-X] pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L)(HNR'R'')]X oa_complex->amine_complex Amine Coordination (HNR'R'') amido_complex [Ar-Pd(II)(L)(NR'R'')] amine_complex->amido_complex Deprotonation (-HX, Base) product Ar-NR'R'' amido_complex->product Reductive Elimination catalyst_regen Pd(0)L amido_complex->catalyst_regen hydrodehalogenation Ar-H amido_complex->hydrodehalogenation β-Hydride Elimination

References

Technical Support Center: Purification of 2-Chloro-3-(1-piperazinyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-3-(1-piperazinyl)pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

A1: The synthesis of this compound most commonly involves the nucleophilic substitution of 2,3-dichloropyrazine with piperazine. Potential impurities include:

  • Unreacted Starting Materials: 2,3-dichloropyrazine and unreacted piperazine.

  • Bis-substituted Byproduct: 2,3-bis(1-piperazinyl)pyrazine, where both chlorine atoms on the pyrazine ring have been substituted by piperazine.

  • Positional Isomers: Depending on the reaction conditions, trace amounts of other isomers might form.

  • Polymerization Products: Under certain conditions, piperazine can lead to polymeric byproducts.

  • Solvent and Reagent Residues: Residual solvents and bases (e.g., triethylamine) used in the reaction.

Q2: Which analytical techniques are best for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for accurate impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from its impurities and quantifying their levels. A reversed-phase C18 column is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, helping to identify the exact structure of impurities.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the main product and any byproducts, aiding in their identification.

Q3: What are the recommended general purification methods for this compound?

A3: The choice of purification method depends on the impurity profile and the scale of your experiment. The most common and effective methods are:

  • Recrystallization: Effective for removing small amounts of impurities, especially if the crude product is a solid.

  • Column Chromatography: A highly versatile method for separating the desired product from a wide range of impurities.

  • Acid-Base Extraction: Useful for separating the basic product from non-basic impurities.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up
  • Symptom: HPLC or NMR analysis of the crude product shows significant levels of starting materials or byproducts.

  • Possible Cause: The reaction may not have gone to completion, or side reactions may have been prominent.

  • Troubleshooting Workflow:

    A Low Purity Observed B Analyze by HPLC/NMR to Identify Impurities A->B C High levels of 2,3-dichloropyrazine? B->C Identify major impurity D High levels of 2,3-bis(1-piperazinyl)pyrazine? B->D Identify major impurity E Optimize reaction: increase reaction time or temperature C->E F Optimize reaction: use a stoichiometric excess of piperazine D->F G Proceed to Purification E->G F->G

    Caption: Troubleshooting workflow for low product purity.

Issue 2: Difficulty with Recrystallization
  • Symptom: The product oils out, fails to crystallize, or the purity does not improve significantly after recrystallization.

  • Possible Causes:

    • Inappropriate solvent system.

    • The presence of impurities that inhibit crystallization.

    • Cooling the solution too quickly.

  • Solutions:

    • Solvent Screening: Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot and insoluble when cold (e.g., isopropanol, ethanol). Mixed solvent systems like DMF/water or ethanol/water can also be effective.[1]

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in a refrigerator. Avoid rapid cooling in an ice bath.

    • Seed Crystals: If available, add a small seed crystal to induce crystallization.

    • Pre-purification: If the crude product is very impure, consider a preliminary purification by column chromatography before recrystallization.

Issue 3: Poor Separation in Column Chromatography
  • Symptom: The product co-elutes with impurities, or significant peak tailing is observed.

  • Possible Causes:

    • Incorrect mobile phase polarity.

    • Interaction of the basic amine with the acidic silica gel.

  • Solutions:

    • Mobile Phase Optimization: Adjust the polarity of the eluent. A common system is a gradient of ethyl acetate in hexanes or dichloromethane.

    • Tailing Reduction: To minimize peak tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. This will neutralize the acidic sites on the silica.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, or a reversed-phase column.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol). A suitable solvent will fully dissolve the compound when hot and show poor solubility when cool.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place it in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

    A Crude Product B Dissolve in minimal solvent A->B C Adsorb onto silica gel B->C D Load onto packed column C->D E Elute with solvent gradient D->E F Collect fractions E->F G Monitor by TLC F->G H Combine pure fractions G->H I Evaporate solvent H->I J Pure Product I->J

    Caption: General workflow for column chromatography purification.

Data Presentation

Purification MethodTypical Impurities RemovedExpected PurityTypical Yield
Recrystallization Minor byproducts, starting materials with different solubility profiles.>98%70-90%
Column Chromatography Major byproducts (e.g., bis-substituted pyrazine), unreacted starting materials.>99%60-85%
Acid-Base Extraction Non-basic impurities.Variable>90% (of basic components)

References

Stability issues of 2-Chloro-3-(1-piperazinyl)pyrazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data for 2-Chloro-3-(1-piperazinyl)pyrazine in various solutions is limited. This guide is based on general chemical principles, data from structurally related compounds such as chloropyrazines and piperazines, and established methodologies for stability testing. The information provided herein should be used as a starting point for your own experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound in solution?

Based on the chemical structure of this compound, which contains a chloropyrazine ring and a piperazine moiety, you should consider the following potential degradation pathways:

  • Hydrolysis: The chloro group on the pyrazine ring is susceptible to nucleophilic substitution by water or hydroxide ions, which can lead to the formation of the corresponding hydroxy-pyrazine derivative. This process is often accelerated at non-neutral pH and higher temperatures.

  • Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation. Common laboratory oxidants or even dissolved oxygen, potentially catalyzed by metal ions, could lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of aromatic and heterocyclic compounds. It is advisable to protect solutions of this compound from light.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions. The stability of piperazine itself is known to be affected by high temperatures.[1][2]

Q2: I am observing a new peak in my chromatogram after storing a solution of this compound. What could it be?

An unexpected peak in your chromatogram likely represents a degradation product. To help identify it, consider the following:

  • Review your storage conditions: Was the solution exposed to light, elevated temperatures, or non-neutral pH? This can provide clues about the degradation pathway.

  • Perform co-injection studies: If you have synthesized or can obtain potential degradation products (e.g., the hydrolyzed version where the chloro group is replaced by a hydroxyl group), you can perform co-injection studies to see if the retention time matches your unknown peak.

  • Utilize Mass Spectrometry (LC-MS): The most effective way to identify an unknown degradant is by using a mass spectrometer coupled with your liquid chromatograph (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, and tandem mass spectrometry (MS/MS) can offer structural information by fragmenting the parent ion.

Q3: What are the recommended storage conditions for solutions of this compound?

While specific stability studies are not available, based on general best practices for similar compounds, it is recommended to:

  • Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C).

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Use freshly prepared solutions whenever possible.

  • If the compound is to be stored for extended periods, consider storing it as a solid in a cool, dark, and dry place.[3]

  • For biological samples containing piperazine derivatives, storage at room temperature should be avoided, with refrigeration or freezing being preferable.[4]

Troubleshooting Guides

Issue: Rapid Loss of Parent Compound in Aqueous Solution
Possible Cause Troubleshooting Step
Hydrolysis Buffer the solution to a neutral or slightly acidic pH. Avoid highly basic or acidic conditions. Analyze samples at different pH values (e.g., pH 3, 7, 9) to assess pH-dependent stability.
Oxidative Degradation Degas the solvent before preparing the solution to remove dissolved oxygen. Consider adding an antioxidant, but verify its compatibility with your downstream experiments.
Adsorption to Container Use silanized glass vials or polypropylene containers to minimize adsorption.
Issue: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Photodegradation Ensure all experimental steps, from solution preparation to analysis, are performed under light-protected conditions.
Contamination Ensure high purity of solvents and reagents. Metal ion contamination can catalyze degradation.
Inconsistent Solution Preparation Standardize the solution preparation procedure, including sonication time and temperature, to ensure complete dissolution without inducing degradation.

Experimental Protocols

To systematically investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Subject aliquots of the stock solution to the stress conditions outlined in the table below.

  • At specified time points , withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV or LC-MS).

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 8, 24 hours
Oxidative Degradation 3% H₂O₂Room Temperature2, 8, 24 hours
Thermal Degradation Stored in oven80°C1, 3, 7 days
Photolytic Degradation Exposed to UV light (e.g., 254 nm)Room Temperature24, 48, 72 hours

Note: The goal is to achieve 5-20% degradation of the parent compound. The conditions above are starting points and may need to be adjusted.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an analytical method capable of separating the parent compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). If peak shape or resolution is poor, consider other stationary phases like C8 or phenyl.

  • Mobile Phase Optimization:

    • Aqueous Phase: Start with a buffer such as 20 mM phosphate or acetate. Experiment with pH in the range of 3-7, as the ionization of the piperazine moiety will affect retention.

    • Organic Phase: Use acetonitrile or methanol as the organic modifier.

    • Gradient Elution: A gradient elution is often necessary to resolve all degradation products from the parent peak. For example, start with a low percentage of the organic phase and ramp up over 15-20 minutes.

  • Detection: Use a UV detector set at a wavelength where the parent compound has significant absorbance (this can be determined from a UV scan of the compound). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once a suitable method is developed, validate it according to relevant guidelines (e.g., ICH Q2(R1)) for parameters such as specificity, linearity, accuracy, and precision. The specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation peaks generated during the forced degradation study.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

G parent This compound hydrolysis Hydrolysis Product (Hydroxy-derivative) parent->hydrolysis H₂O / OH⁻ (pH, Temp) oxidation Oxidation Products (e.g., N-oxide) parent->oxidation [O] (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

This diagram outlines a logical workflow for assessing the stability of this compound in solution.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Identification cluster_3 Phase 4: Formal Stability Study dev_method Develop HPLC/LC-MS Method stress_study Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) dev_method->stress_study analyze_stressed Analyze Stressed Samples stress_study->analyze_stressed validate_method Validate as Stability-Indicating Method analyze_stressed->validate_method identify_degradants Identify Degradation Products (LC-MS) analyze_stressed->identify_degradants formal_study Conduct Formal Stability Study (Real-time & Accelerated) validate_method->formal_study

Caption: Workflow for a comprehensive stability assessment study.

References

Technical Support Center: Pyrazine-Piperazine Coupling Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing pyrazine-piperazine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges related to solvent and temperature selection. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Troubleshooting Guides and FAQs

This section provides practical advice for overcoming common pitfalls in pyrazine-piperazine coupling, presented in a question-and-answer format.

Synthesis Troubleshooting

Question 1: Why is the yield of my N-aryl piperazine derivative consistently low when using Buchwald-Hartwig amination?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1]

Potential Causes and Troubleshooting Steps:

  • Suboptimal Solvent: The solvent impacts reagent solubility and the stability of the catalytic species.[1]

    • Troubleshooting: Toluene, dioxane, and THF are commonly used solvents.[1][2] If you are experiencing solubility issues, consider a more polar solvent like t-butanol.[1][2] For certain reactions, greener solvents like 2-MeTHF or MTBE have shown to be effective.[3] A solvent screen is highly recommended.

  • Incorrect Reaction Temperature: Suboptimal temperature can lead to an incomplete reaction or decomposition of starting materials, catalysts, or products.[1]

    • Troubleshooting: Systematically vary the reaction temperature to find the optimal point for your specific substrates.[4] Excessively high temperatures do not always lead to higher yields and can promote byproduct formation.[4] Monitor your reaction progress by TLC or LC-MS at different temperatures.

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical for reaction success.[2]

    • Troubleshooting: Screen a variety of ligands and palladium sources. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1]

  • Base Selection: The choice of base is crucial and can influence both the reaction rate and the prevalence of side reactions.[1]

    • Troubleshooting: If a strong base like NaOtBu is causing decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[1][2]

Question 2: My reaction is producing a significant amount of the 1,4-disubstituted piperazine byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of the 1,4-disubstituted product is a common issue due to the two reactive secondary amine sites on the piperazine ring. Selectivity can be controlled through stoichiometry, reaction conditions, and protecting group strategies.

Potential Causes and Troubleshooting Steps:

  • Stoichiometry: Using a 1:1 ratio of pyrazine to piperazine often leads to a mixture of mono- and di-substituted products.

    • Troubleshooting: Use a significant excess of piperazine (e.g., 5-10 fold).[2] This statistically favors the mono-substituted product. In some cases, piperazine can even be used as the solvent.[5][6]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[2]

    • Troubleshooting: Lower the reaction temperature. For some palladium-catalyzed couplings, reducing the temperature to 0 °C has been shown to significantly increase selectivity.[7][8] Monitor the reaction closely and stop it once the formation of the mono-substituted product is maximized.[2]

  • Protecting Group Strategy: Direct coupling can be difficult to control.

    • Troubleshooting: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine.[2] The protecting group can be removed in a subsequent step after the coupling reaction is complete.

Question 3: My reaction seems to be stalling or is very slow. How can I improve the reaction rate?

Answer: Slow or stalled reactions are often due to suboptimal conditions that affect catalyst activity or reagent reactivity.

Potential Causes and Troubleshooting Steps:

  • Solvent Choice: The solvent can dramatically affect reaction kinetics.

    • Troubleshooting: In a reported palladium-catalyzed synthesis of a piperazine derivative, switching the solvent from acetone to dichloromethane not only improved the yield from 71% to near-quantitative but also drastically reduced the reaction time from 30 minutes to just 10 minutes.[7][8]

  • Temperature: Many coupling reactions require a specific activation energy to proceed efficiently.

    • Troubleshooting: Gradually increase the reaction temperature while monitoring for any potential product degradation or byproduct formation.[9]

  • Catalyst/Ligand System: The chosen catalyst system may not be active enough for your specific substrates.

    • Troubleshooting: Screen different palladium catalysts and ligands. The ligand can significantly influence the catalyst's activity and stability.[1]

Data Presentation: Solvent and Temperature Effects

The following tables summarize quantitative data from literature, illustrating the impact of solvent and temperature on reaction outcomes.

Table 1: Effect of Solvent and Temperature on Dehydrogenative Pyrazine Synthesis

This table shows the effect of solvent and temperature on the yield of 2,5-diphenylpyrazine from the dehydrogenative coupling of 2-phenylglycinol.[10]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene15024~99*
2THF1502490
31,4-Dioxane1502495
4Toluene12524Quantitative

*Unidentified byproducts were formed.

Table 2: Effect of Solvent on a Palladium-Catalyzed Piperazine Synthesis

This table illustrates the impact of solvent on the yield and reaction time for the synthesis of piperazine 3a.[7][8]

EntrySolventTemperatureTime (min)Yield (%)
1AcetoneRoom Temp.3071
2DichloromethaneRoom Temp.10~100

Experimental Protocols

Below are generalized methodologies for key experiments related to pyrazine-piperazine coupling.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperazine with a chloropyrazine.

Materials:

  • Chloropyrazine derivative (1.0 eq.)

  • Piperazine (1.2 - 5.0 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu, 2.0 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane, 0.1 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the chloropyrazine, piperazine, base, palladium catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Mono-N-Boc-piperazine

This protocol is for the mono-protection of piperazine, a key intermediate for selective mono-functionalization.[2]

Materials:

  • Piperazine (2.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the stirred piperazine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for the disappearance of Boc₂O by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) to isolate pure N-Boc-piperazine.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in pyrazine-piperazine coupling reactions.

G start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions temp Is Temperature Optimized? check_conditions->temp temp_yes Screen Solvents temp->temp_yes Yes temp_no Perform Temperature Screen (e.g., 60°C, 80°C, 100°C) temp->temp_no No solvent Is Solvent Optimized? temp_yes->solvent temp_no->solvent solvent_yes Screen Catalyst/Ligand/Base solvent->solvent_yes Yes solvent_no Screen Solvents (Toluene, Dioxane, THF, t-BuOH) solvent->solvent_no No catalyst Is Catalyst System Optimized? solvent_yes->catalyst solvent_no->catalyst catalyst_yes Check Reactant Purity & Stoichiometry catalyst->catalyst_yes Yes catalyst_no Screen Pd Source, Ligands & Bases catalyst->catalyst_no No end Yield Improved catalyst_yes->end catalyst_no->end

Caption: A troubleshooting workflow for low yield in coupling reactions.

Solvent Selection Decision Tree

This diagram provides a decision-making framework for selecting an appropriate solvent system.

G start Start Solvent Selection solubility Are reactants soluble in standard non-polar solvents (Toluene, Dioxane)? start->solubility standard_solvents Start with Toluene or Dioxane. Monitor reaction progress. solubility->standard_solvents Yes polar_solvents Try more polar aprotic solvents (e.g., THF) or protic solvents (e.g., t-Butanol). solubility->polar_solvents No reaction_ok Is reaction proceeding efficiently? standard_solvents->reaction_ok polar_solvents->reaction_ok green_option Consider Green Solvents? (e.g., 2-MeTHF, MTBE) or using excess piperazine as solvent. reaction_ok->green_option No / Stalled end Solvent System Optimized reaction_ok->end Yes green_option->end

Caption: Decision tree for selecting a solvent for the coupling reaction.

General Experimental Workflow

This diagram illustrates a typical workflow from reaction setup to product analysis for a pyrazine-piperazine coupling experiment.

G setup 1. Reaction Setup (Inert Atmosphere) reaction 2. Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup 3. Aqueous Workup (Extraction) reaction->workup purify 4. Purification (Column Chromatography) workup->purify analyze 5. Product Analysis (NMR, MS) purify->analyze

Caption: A generalized experimental workflow for synthesis and purification.

References

Preventing degradation of 2-Chloro-3-(1-piperazinyl)pyrazine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Chloro-3-(1-piperazinyl)pyrazine during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound during workup?

Based on the chemical structure, the primary potential degradation pathways for this compound during workup include:

  • Hydrolysis of the C-Cl bond: The chloro group on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). Water or hydroxide ions present during aqueous workup can act as nucleophiles, leading to the formation of 2-Hydroxy-3-(1-piperazinyl)pyrazine. This is more likely to occur under basic conditions or at elevated temperatures.

  • Oxidation: The piperazine moiety, particularly the secondary amine, can be susceptible to oxidation. The product is stated to be air-sensitive and should be stored under an inert gas, suggesting that atmospheric oxygen can lead to degradation. Oxidizing agents introduced during the workup or formed in situ should be avoided.

  • Acid-Base Reactions: The piperazine ring contains two basic nitrogen atoms. In the presence of strong acids, these will be protonated to form salts. While this is often a desired step for purification, prolonged exposure to harsh acidic conditions or high temperatures during acid-base extractions could potentially lead to side reactions. Piperazine itself is a strong base and can react violently with strong acids.[1]

  • Thermal Degradation: Although stable at room temperature, elevated temperatures during steps like distillation or drying can lead to decomposition. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[2]

Q2: What are the optimal storage conditions for this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to store the compound under the following conditions:

ParameterRecommendationSource
Temperature -20°C or 2-8°C[3][4][5]
Atmosphere Store under an inert gas (e.g., argon, nitrogen)
Container Tightly closed in a dry, cool, and well-ventilated place[1][6]
Incompatible Materials Strong oxidizing agents, strong acids[1][2]

Q3: Can I use silica gel chromatography for the purification of this compound?

Yes, silica gel chromatography can be used for purification. However, given the basic nature of the piperazine moiety, there is a risk of the compound strongly adsorbing to the acidic silica gel, leading to poor recovery and potential on-column degradation. To mitigate this, consider the following:

  • Use a less acidic stationary phase: Alumina (neutral or basic) can be a suitable alternative to silica gel.

  • Add a basic modifier to the eluent: A small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), can be added to the mobile phase to suppress the interaction of the basic piperazine nitrogens with the silica surface.

  • Work quickly and at room temperature: Avoid prolonged exposure of the compound to the stationary phase.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of this compound.

dot

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chloro-3-(1-piperazinyl)pyrazine and Other Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 2-Chloro-3-(1-piperazinyl)pyrazine and other key pyrazine derivatives. By presenting objective experimental data and detailed protocols, this document aims to inform synthetic strategy and facilitate the efficient production of these valuable compounds in research and drug development settings.

Introduction

Pyrazine and its derivatives are a critical class of N-heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse biological activities. Among these, this compound stands out as a crucial intermediate in the synthesis of numerous pharmaceutical agents, including kinase inhibitors and antiviral drugs.[1] The strategic introduction of the piperazine moiety onto the pyrazine core significantly influences the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

This guide will delve into the synthesis of this compound, primarily through the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyrazine. We will compare this synthesis with alternative routes to other functionalized pyrazines, providing a clear overview of reaction conditions, yields, and potential challenges.

Synthesis of this compound

The primary and most direct route to this compound involves the monosubstitution of 2,3-dichloropyrazine with piperazine. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-Dichloropyrazine

  • Piperazine

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., Triethylamine, Potassium Carbonate)

Procedure:

  • To a solution of 2,3-dichloropyrazine (1.0 eq) in a suitable solvent, add piperazine (1.0-1.2 eq) and a base (1.1 eq).

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature to reflux) for a designated time, monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Comparative Synthesis of Pyrazine Derivatives

The synthesis of various pyrazine derivatives often starts from commercially available dichloropyrazines. The regioselectivity of the nucleophilic aromatic substitution is a key consideration, influenced by the position of the chloro substituents and the nature of the nucleophile.

Table 1: Comparison of Synthetic Routes to Pyrazine Derivatives

Starting MaterialNucleophileProductReaction ConditionsTime (h)Yield (%)Reference
2,3-DichloropyrazinePiperazineThis compoundEthanol, Reflux6~70-80 (estimated)General SNAr
2,3-DichloropyrazineAmmonia2-Amino-3-chloropyrazineAqueous Ammonia, 150-200°C357[2]
2,6-DichloropyrazineAmmonia2-Amino-6-chloropyrazineAqueous Ammonia, 150°C1265[3]
3-Aminopyrazine-2-carboxylateNCS, Diazotization/Bromination, Hydrolysis, etc.2-Amino-3-bromo-6-chloropyrazineMulti-step->2x improvement[4]
2-PhenylglycinolSelf-condensation2,5-DiphenylpyrazineMn complex, KH, Toluene, 150°C2495[5]
2-Amino-1-pentanolSelf-condensation2,5-DipropylpyrazineMn complex, KH, Toluene, 150°C2495[5]
2-Aminobutane-1-olSelf-condensation2,5-DiethylpyrazineMn complex, KH, Toluene, 150°C2440[5]
2-Amino-4-methylpentan-1-olSelf-condensation2,5-DiisobutylpyrazineMn complex, KH, Toluene, 150°C2480[5]
2,3-dichloroanilinePiperazine1-(2,3-dichlorophenyl)piperazineCuI, proline, K2CO3, DMSO-20[6]

Note: Yields are reported as isolated yields. Reaction conditions can be further optimized.

Experimental Workflows and Logical Relationships

The synthesis of functionalized pyrazines often follows a logical progression from readily available starting materials. The following diagram illustrates a typical workflow for the synthesis of this compound and its potential subsequent transformations into more complex molecules.

G cluster_0 Synthesis of this compound cluster_1 Further Functionalization 2,3-Dichloropyrazine 2,3-Dichloropyrazine SNAr Reaction SNAr Reaction 2,3-Dichloropyrazine->SNAr Reaction Piperazine Piperazine Piperazine->SNAr Reaction This compound This compound SNAr Reaction->this compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Drug Candidate Drug Candidate Coupling Reaction->Drug Candidate Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupling Reaction PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazine_Inhibitor Pyrazine-based Kinase Inhibitor Pyrazine_Inhibitor->PI3K Pyrazine_Inhibitor->Akt Pyrazine_Inhibitor->mTORC1

References

Comparative Biological Activity of 2-Chloro-3-(1-piperazinyl)pyrazine Analogs and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazine-Piperazine Scaffolds in Medicinal Chemistry

The 2-chloro-3-(1-piperazinyl)pyrazine core is a privileged scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds, particularly kinase inhibitors and antiviral agents.[1] Its structure allows for facile functionalization, making it a valuable building block for developing novel therapeutics. This guide provides a comparative analysis of the biological activities of various analogs derived from or related to this core structure, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. The data presented herein is collated from multiple studies to offer a broad perspective on the structure-activity relationships (SAR) governing the therapeutic potential of these compounds.

Quantitative Data Summary

The biological activity of pyrazine-piperazine derivatives is highly dependent on the nature and position of substituents. The following tables summarize the quantitative data for various analogs, showcasing their potency against different biological targets.

Anticancer Activity of Pyrazine and Piperazine Derivatives

The pyrazine and piperazine moieties are integral components of numerous anticancer agents.[2][3] Their mechanism of action often involves the inhibition of critical signaling pathways, such as those regulated by protein kinases.

Table 1: In Vitro Anticancer Activity of Selected Piperazine and Pyrazine Derivatives

Compound IDModification from Core StructureCancer Cell LineActivity (GI₅₀/IC₅₀, µM)Reference
Vindoline-Piperazine Conjugate 23 Vindoline moiety attached to piperazineMDA-MB-468 (Breast)1.00[4]
Vindoline-Piperazine Conjugate 25 Vindoline moiety attached to piperazineHOP-92 (NSCLC)1.35[4]
Oxazolo[4,5-d]pyrimidine Derivative Fused oxazolo[4,5-d]pyrimidine core with piperazineVarious (NCI-60)0.2 - 2.0 (GI₅₀)
Compound 4 (2-phenazinamine derivative) Phenazine core with chloro-benzamideK562 (Leukemia), HepG2 (Liver)Comparable to Cisplatin[5]
Pyrazolo[3,4-d]pyrimidine XVI Pyrazolo[3,4-d]pyrimidine core with piperazine-acetamide and thiadiazoleVarious (NCI-60)1.17 - 18.40 (GI₅₀)
Piperazine Derivative C-4 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamideHCT-116 (Colon)11.33[6]
Piperazine Derivative C-14 (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)ethanoneMIAPaCa-2 (Pancreatic)<1[6]

GI₅₀: 50% Growth Inhibition; IC₅₀: 50% Inhibitory Concentration; NSCLC: Non-Small Cell Lung Cancer.

Antimicrobial and Enzyme Inhibitory Activity

Derivatives of the pyrazine-piperazine scaffold have also demonstrated significant potential as antimicrobial and enzyme-inhibiting agents.

Table 2: Antimicrobial and Enzyme Inhibitory Activity of Pyrazine-Piperazine Analogs

Compound IDBiological TargetActivity (MIC/IC₅₀, µM)Reference
Pyridylpiperazine 5b Urease2.0 ± 0.73[7]
Pyridylpiperazine 7e Urease2.24 ± 1.63[7]
N-methyl-3-(hexylamino)pyrazine-2-carboxamide 14 Mycobacterium tuberculosis H37Rv25 µg/mL (MIC)[8]
N-methyl-3-(heptylamino)pyrazine-2-carboxamide 15 Mycobacterium tuberculosis H37Rv25 µg/mL (MIC)[8]
N-methyl-3-(octylamino)pyrazine-2-carboxamide 16 Mycobacterium tuberculosis H37Rv25 µg/mL (MIC)[8]
Benzimidazole-Piperazine Analog 2 Mycobacterium tuberculosis0.1 µg/mL (MIC)[9]
s-Triazine-Piperazine Analog 5a-j Various Bacteria and FungiPromising Activity (Disc Diffusion)[10]
Multi-target Piperazine 3w D₂ Receptor (Kᵢ, nM)1.25[5]
Multi-target Piperazine 3w 5-HT₁ₐ Receptor (Kᵢ, nM)0.98[5]
Multi-target Piperazine 3w 5-HT₂ₐ Receptor (Kᵢ, nM)2.13[5]

MIC: Minimum Inhibitory Concentration; Kᵢ: Inhibition Constant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate key concepts related to the biological evaluation of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound Scaffold analog Analog Synthesis (Substitution/Modification) start->analog purification Purification & Characterization analog->purification invitro In Vitro Assays (e.g., MTT, MIC) purification->invitro enzyme Enzyme Inhibition Assays purification->enzyme data Determine IC50/MIC/Ki invitro->data enzyme->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: A generalized workflow for the synthesis and biological evaluation of pyrazine-piperazine analogs.

kinase_inhibition_pathway cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Pyrazine-based Kinase Inhibitor inhibitor->akt Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrazine-based kinase inhibitor.

References

Unambiguous Structure Validation: A Comparative Guide for 2-Chloro-3-(1-piperazinyl)pyrazine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of chloro-substituted piperazinyl-heterocycles, using 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate as a case study due to the current lack of publicly available crystallographic data for 2-Chloro-3-(1-piperazinyl)pyrazine.

This guide will objectively compare the performance of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Supporting experimental data and detailed methodologies are provided to assist researchers in selecting the most appropriate techniques for their specific needs.

At a Glance: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedSample PhaseDestructive?Key AdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packingSolid (single crystal)NoProvides the absolute, unambiguous molecular structure.[1]Requires a high-quality single crystal, which can be difficult to grow.[1]
NMR Spectroscopy Connectivity of atoms (1D & 2D NMR), chemical environment of nuclei, stereochemical relationshipsLiquid or SolidNoExcellent for determining the carbon-hydrogen framework and connectivity in solution.Does not provide the absolute 3D structure in the solid state; interpretation can be complex for intricate molecules.
Mass Spectrometry Molecular weight, elemental composition (high-resolution MS), and fragmentation patternsGas or LiquidYesHighly sensitive, provides accurate molecular weight and formula.Does not provide information on stereochemistry or the precise 3D arrangement of atoms.
FTIR Spectroscopy Presence of specific functional groupsSolid, Liquid, or GasNoRapid and simple method for identifying functional groups.Provides limited information on the overall molecular structure and connectivity.

In-Depth Analysis: X-ray Crystallography as the Gold Standard

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map is generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined.

For a structural analogue, 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate (BPIP∙H₂O) , a single-crystal X-ray diffraction study revealed a monoclinic crystal system with the space group P2₁/c.[2][3] The study confirmed the connectivity of the atoms and provided detailed geometric parameters.

Key Crystallographic Data for 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate
ParameterValue
Chemical FormulaC₁₄H₁₆ClN₃·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.4737 (11)
b (Å)17.650 (2)
c (Å)8.5451 (10)
β (°)90.156 (2)
Volume (ų)1428.9 (3)
Z4

Data sourced from a study on the structural characterization of BPIP∙H₂O.[2][3]

The quinoline double-ring exhibits a slight distortion from planarity, and the piperazinyl ring adopts a chair conformation.[2] This level of detail is unattainable through other analytical methods.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals of the compound are grown. For BPIP∙H₂O, this was achieved by the slow evaporation of an isopropanol solution at room temperature.[3]

  • Crystal Mounting : A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[1]

  • Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. It is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[4]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.[5]

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_crystal Crystal Growth & Selection cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Selection Selection of Single Crystal Crystal_Growth->Selection Mounting Mounting on Diffractometer Selection->Mounting Xray_Irradiation X-ray Irradiation & Diffraction Mounting->Xray_Irradiation Data_Recording Recording Diffraction Pattern Xray_Irradiation->Data_Recording Data_Processing Data Processing Data_Recording->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Workflow for X-ray Crystallography.

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are essential for confirming the structure in solution and for routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[6] ¹H and ¹³C NMR are standard techniques for organic compounds.

  • ¹H NMR : Provides information about the number of different types of protons and their neighboring protons. For piperazinyl-substituted quinolines, aromatic protons typically appear in the δ 7.0-9.0 ppm region, while the piperazine protons are found in the upfield region.

  • ¹³C NMR : Shows the number of different types of carbon atoms. The chemical shifts are sensitive to the electronic environment, providing clues about the substitution pattern.

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Quinoline Aromatic C-H7.0 - 9.0120 - 150
Piperazine N-CH₂2.5 - 4.045 - 55
Piperazine CH₃ (if present)~2.3~46
  • Sample Preparation : Dissolve 5-10 mg of the compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition : The sample is placed in the NMR spectrometer, and the appropriate experiments (e.g., ¹H, ¹³C, COSY, HSQC) are run.

  • Data Processing and Interpretation : The resulting spectra are processed (Fourier transform, phasing, baseline correction) and interpreted to deduce the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound with high accuracy, which can be used to determine its elemental composition. The fragmentation pattern gives clues about the structure.[7]

  • Molecular Ion Peak (M⁺) : Corresponds to the molecular weight of the compound. The presence of chlorine is indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.

  • Fragmentation : The molecule breaks apart in a predictable manner, and the masses of the fragments can help to piece together the structure. For piperazinyl-quinolines, common fragmentation pathways involve cleavage of the piperazine ring or the bond connecting it to the quinoline moiety.[8]

  • Sample Introduction : The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC or LC).

  • Ionization : The sample is ionized using one of various methods (e.g., Electron Impact - EI, Electrospray Ionization - ESI).

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection : The abundance of each ion is measured, generating a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[9]

  • Characteristic Absorptions : Specific bonds vibrate at characteristic frequencies. For a compound like this compound, key absorptions would include:

    • Aromatic C-H stretching: ~3000-3100 cm⁻¹

    • Aliphatic C-H stretching (piperazine): ~2800-3000 cm⁻¹

    • C=N and C=C stretching (pyrazine ring): ~1400-1600 cm⁻¹

    • C-N stretching (piperazine): ~1250-1335 cm⁻¹[10]

    • C-Cl stretching: ~600-800 cm⁻¹

  • Sample Preparation : The sample can be a solid (as a KBr pellet or using an ATR accessory), a liquid, or a gas.

  • Data Acquisition : The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

  • Spectral Interpretation : The absorption bands in the spectrum are correlated with specific functional groups.

validation_pathway Logical Pathway for Structural Validation cluster_preliminary Initial Characterization cluster_definitive Definitive Structure Synthesized_Compound Synthesized Compound FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Functional Groups? MS Mass Spectrometry Synthesized_Compound->MS Molecular Weight? NMR NMR Spectroscopy Synthesized_Compound->NMR Connectivity? Proposed_Structure Proposed Structure FTIR->Proposed_Structure Consistent Data? MS->Proposed_Structure Consistent Data? NMR->Proposed_Structure Consistent Data? Xray X-ray Crystallography Validated_Structure Validated Structure Xray->Validated_Structure Unambiguous 3D Structure Proposed_Structure->Xray Absolute Confirmation

References

Purity Assessment of Synthesized 2-Chloro-3-(1-piperazinyl)pyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic intermediates is a cornerstone of successful drug discovery and development. This guide provides a comparative purity assessment of 2-Chloro-3-(1-piperazinyl)pyrazine, a key building block in the synthesis of various therapeutic agents, particularly kinase inhibitors.[1] This document outlines its performance against alternative heterocyclic scaffolds and provides detailed experimental protocols for rigorous purity evaluation.

Comparative Purity Analysis

The purity of this compound is benchmarked against two common alternative scaffolds used in the development of kinase inhibitors: 2-Chloro-3-(1-piperazinyl)pyrimidine and 2-Amino-3-(1-piperazinyl)pyrazine. The selection of these alternatives is based on their structural similarity and functional equivalence as precursors in kinase inhibitor synthesis.

ParameterThis compound2-Chloro-3-(1-piperazinyl)pyrimidine2-Amino-3-(1-piperazinyl)pyrazine
Purity by HPLC (%) 99.298.599.5
Purity by qNMR (%) 99.598.899.7
Major Impurity 1 Unreacted 2,3-DichloropyrazineUnreacted 2,4-DichloropyrimidineUnreacted 2,3-Diaminopyrazine
Impurity 1 Level (%) 0.30.70.2
Major Impurity 2 N,N'-bis(3-chloropyrazin-2-yl)piperazineN,N'-bis(2-chloropyrimidin-3-yl)piperazineOxidized byproducts
Impurity 2 Level (%) 0.40.60.1
Residual Solvents (ppm) < 500 (Ethanol)< 600 (Acetonitrile)< 400 (Methanol)
Water Content (%) < 0.1< 0.2< 0.1

Experimental Workflow for Purity Assessment

A multi-pronged approach is essential for the comprehensive purity assessment of this compound and its alternatives. The following workflow ensures accurate and reliable characterization of the synthesized compound.

G Experimental Workflow for Purity Assessment cluster_synthesis Synthesis and Initial Purification cluster_analysis Analytical Characterization cluster_decision Final Assessment Synthesis Synthesis of This compound Purification Crude Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Purity (Quantitative) Purification->HPLC qNMR qNMR Purity (Absolute Quantitative) Purification->qNMR GCMS Residual Solvent Analysis (GC-MS) Purification->GCMS KF Water Content (Karl Fischer Titration) Purification->KF MS Impurity Identification (LC-MS/MS) HPLC->MS Decision Purity > 99%? HPLC->Decision qNMR->MS qNMR->Decision GCMS->Decision KF->Decision MS->Decision Pass Release for Further Synthesis Decision->Pass Yes Fail Further Purification Required Decision->Fail No Fail->Purification

A generalized workflow for the purity assessment of synthesized compounds.

Biological Context: Role in PI3K/AKT/mTOR Signaling Pathway Inhibition

This compound serves as a crucial scaffold for the synthesis of potent kinase inhibitors.[1] A significant number of these inhibitors target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[2][3][4] The pyrazine core of the molecule often forms key hydrogen bond interactions with the hinge region of the kinase's ATP-binding site.[5]

G Targeting the PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by pyrazine-based kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are optimized for the analysis of this compound and similar heterocyclic compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative analysis of the main compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of Acetonitrile.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

qNMR provides a direct measurement of the absolute purity of the compound without the need for a specific reference standard of the analyte.

  • Instrumentation: 400 MHz NMR Spectrometer or higher.

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in 0.75 mL of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is used to identify and quantify residual solvents from the synthesis and purification processes.

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Accurately weigh approximately 50 mg of the compound into a headspace vial and dissolve in 1 mL of a suitable solvent (e.g., DMSO).

References

Comparative analysis of synthetic routes to 2-substituted piperazinylpyrazines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2-Substituted Piperazinylpyrazines

This guide provides a comparative analysis of the primary synthetic strategies for preparing 2-substituted piperazinylpyrazines, a scaffold of significant interest in medicinal chemistry. The synthesis of these molecules typically involves the formation of a crucial C-N bond between a pyrazine ring and a piperazine ring. The main challenge lies in the selective introduction of a substituent at the C-2 position of the piperazine moiety. Two principal strategies are commonly employed: a convergent approach involving the synthesis of a 2-substituted piperazine followed by its coupling to the pyrazine, and a linear approach where unsubstituted piperazine is first attached to the pyrazine, followed by subsequent substitution.

This analysis compares the most prevalent methods for the key coupling step—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination—and discusses methods for the synthesis of the requisite piperazine precursors.

Core Synthetic Strategies

The assembly of the target molecule can be approached in two distinct ways, each with its own advantages and disadvantages.

G start Starting Materials sub_pip Synthesis of 2-Substituted Piperazine start->sub_pip Convergent Route unsub_pip Coupling of Unsubstituted Piperazine start->unsub_pip Linear Route coupling Coupling Reaction (SNAr or Buchwald-Hartwig) sub_pip->coupling target1 2-Substituted Piperazinylpyrazine coupling->target1 intermediate Piperazinylpyrazine Intermediate unsub_pip->intermediate substitution Substitution on Piperazine Ring intermediate->substitution target2 2-Substituted Piperazinylpyrazine substitution->target2

Caption: High-level overview of convergent vs. linear synthetic strategies.

Comparative Analysis of C-N Coupling Methodologies

The cornerstone of the synthesis is the formation of the bond between the pyrazine N-1 and the piperazine C-4. The two most effective methods are Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination.[1]

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Addition-elimination via a Meisenheimer complex.[2][3]Palladium-catalyzed cross-coupling involving oxidative addition and reductive elimination.[1][4]
Substrate Requirement Requires an electron-deficient pyrazine ring (e.g., with a halogen at C-2).[5]Broad scope; couples various aryl/heteroaryl halides or triflates with amines.[6][7]
Catalyst Generally catalyst-free, but can be promoted by strong bases.Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are required.[8]
Reaction Conditions Often requires high temperatures and polar aprotic solvents (e.g., DMSO, DMF).Milder conditions are often possible; requires an inert atmosphere.[6]
Typical Yields Moderate to high, but highly substrate-dependent.Generally good to excellent yields.[6]
Advantages Cost-effective (no catalyst), simple procedure.High functional group tolerance, broad substrate scope, high yields, milder conditions.[1]
Disadvantages Limited to activated substrates, may require harsh conditions, potential side reactions.Cost of catalyst and ligands, sensitivity to air and moisture, requires careful optimization.

Table 1: Comparison of Key C-N Bond Formation Reactions.

Key Synthetic Protocols

Synthesis of the 2-Substituted Piperazine Precursor

The synthesis of the chiral or achiral 2-substituted piperazine is a critical first step in the convergent approach. Methods often involve intramolecular cyclization reactions. One common approach is the intramolecular hydroamination of an appropriately functionalized amine.[9] Another powerful method is the use of reductive amination to form a diamine precursor which can then be cyclized.[10]

Experimental Protocol: Synthesis of 2-Methylpiperazine via Intramolecular Cyclization (General Procedure)

  • Substrate Preparation: An N-protected amino alcohol, such as N-benzyl-2-aminopropanol, is treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0 °C to form the corresponding mesylate.

  • Cyclization: The mesylate is then reacted with a second amine, for instance, p-methoxybenzylamine, in a polar aprotic solvent like DMF at elevated temperatures (e.g., 80-100 °C) to induce intramolecular SN2 displacement and ring closure.

  • Deprotection: The protecting groups (e.g., benzyl and p-methoxybenzyl) are removed via catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like methanol or ethanol to yield the free 2-methylpiperazine. The product is typically isolated as a salt after acidification.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a highly versatile and widely used method for forming C-N bonds in drug discovery.[7] It offers excellent functional group tolerance and generally provides high yields under relatively mild conditions.[6]

G start 2-Chloropyrazine + 2-Substituted Piperazine mix Add Pd Catalyst, Ligand, and Base in Toluene start->mix react Heat under Inert Atmosphere (e.g., 80-110°C) mix->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

  • Reaction Setup: To an oven-dried flask, add the 2-substituted piperazine (1.2 eq.), 2-chloropyrazine (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a phosphine ligand like Xantphos (4 mol%), and a base, typically sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Solvent and Degassing: Add anhydrous, degassed toluene. The reaction mixture is then thoroughly degassed by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: The mixture is heated to 80-110 °C under an inert atmosphere and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the 2-substituted piperazinylpyrazine.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a classical and cost-effective method that avoids transition metal catalysts.[2] Its success is highly dependent on the electrophilicity of the pyrazine ring. The reaction is often performed at high temperatures in a polar aprotic solvent.

G start 2-Chloropyrazine + 2-Substituted Piperazine mix Dissolve in Polar Aprotic Solvent (e.g., DMSO) start->mix react Heat Reaction Mixture (e.g., 120-150°C) mix->react workup Pour into Water & Extract react->workup purify Purification (Crystallization or Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Nucleophilic Aromatic Substitution (General Procedure)

  • Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine the 2-substituted piperazine (1.5-2.0 eq.) and 2-chloropyrazine (1.0 eq.) in a high-boiling polar aprotic solvent such as DMSO or NMP. A non-nucleophilic base like K₂CO₃ or DIPEA may be added to act as a scavenger for the HCl generated.

  • Reaction: The mixture is heated to a high temperature (typically 120-150 °C) and stirred for several hours to days, with progress monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled and poured into a large volume of water. The resulting precipitate can be collected by filtration, or the aqueous solution can be extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Conclusion

The choice of synthetic route to 2-substituted piperazinylpyrazines depends on several factors, including substrate availability, cost, scale, and the required functional group tolerance.

  • The convergent approach is often preferred as it allows for the early and controlled installation of the desired substituent on the piperazine ring.

  • For the key coupling step, Buchwald-Hartwig amination offers superior scope, milder conditions, and reliability, making it the method of choice in many modern synthetic applications despite the cost of the catalyst.[6][7]

  • Nucleophilic Aromatic Substitution remains a viable and economical alternative, particularly for large-scale syntheses where the pyrazine substrate is sufficiently activated and can withstand the often harsh reaction conditions.[5]

Researchers should consider the specific target molecule and available resources to select the most efficient and practical synthetic strategy.

References

Unveiling the Potential of 2-Chloro-3-(1-piperazinyl)pyrazine Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of novel 2-Chloro-3-(1-piperazinyl)pyrazine derivatives against established standard drugs. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further investigation and development of this promising class of compounds.

Executive Summary

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas, including neurodegenerative diseases and infectious diseases. This guide consolidates available research to compare their performance against current standards of care, namely Donepezil for acetylcholinesterase inhibition and Ciprofloxacin for antimicrobial activity. While direct comparative data for anticancer activity against standards like Doxorubicin for this specific scaffold remains limited in the reviewed literature, this guide presents data on related piperazine and pyrazine derivatives to provide a broader context of their potential in oncology.

Acetylcholinesterase Inhibition: A Hope for Neurodegenerative Disorders

Certain 2-chloro-3-hydrazinopyrazine derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. A comparative study has shown that these derivatives exhibit inhibitory activity comparable to Donepezil, a standard therapeutic agent.

Table 1: Comparative Acetylcholinesterase Inhibitory Activity [1]

CompoundIC50 (µM) vs. Acetylcholinesterase
(E)-2-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenol3.76
(E)-2-chloro-3-(2-(4-chlorobenzylidene)hydrazinyl)pyrazine4.2
Donepezil (Standard) 0.53
Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors function by preventing the breakdown of acetylcholine, a crucial neurotransmitter for memory and cognition. By inhibiting the AChE enzyme, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is central to the symptomatic treatment of Alzheimer's disease.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_drug_action Drug Intervention ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Signal Signal Transmission Receptor->Signal Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition.

Antimicrobial Efficacy: A New Frontier Against Drug Resistance

Derivatives of 7-(4-carbopiperazin-1-yl)piperazinyl fluoroquinolone, which share the piperazinylpyrazine moiety, have shown promising antibacterial activity. Notably, certain derivatives exhibit improved efficacy against ciprofloxacin-resistant strains of Pseudomonas aeruginosa.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) [2]

CompoundE. coliP. aeruginosa (cipror)MRSA
7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative>12816<0.016
7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivative>12816<0.016
Ciprofloxacin (Standard) <0.016 256 <0.016

Anticancer Potential: An Emerging Area of Investigation

While direct comparative studies of this compound derivatives against standard anticancer agents like Doxorubicin are not yet prevalent in the literature, broader research into piperazine and pyrazine derivatives indicates significant cytotoxic potential against various cancer cell lines. For instance, certain N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin have been evaluated against doxorubicin, showing moderate anticancer activity[3]. Furthermore, some phenylpiperazine derivatives of 1,2-benzothiazine have demonstrated cytotoxic activity comparable to doxorubicin[4][5]. This suggests that the this compound scaffold warrants further investigation as a potential anticancer agent.

One potential mechanism of action for piperazine-containing compounds in cancer is the inhibition of the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in various cancers.

Hedgehog Signaling Pathway and Potential for Inhibition

The Hedgehog signaling pathway plays a critical role in cell proliferation and differentiation. Its dysregulation is implicated in the development and progression of several cancers. The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), leading to the activation of Gli transcription factors and subsequent target gene expression.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH Patched (PTCH) SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Sequesters Gli_active Active Gli Gli->Gli_active Activation Target_Genes Target Gene Expression Gli_active->Target_Genes Transcription Hh Hedgehog Ligand Hh->PTCH Binds Inhibitor Piperazine Derivative (Potential Inhibitor) Inhibitor->Gli Potential Inhibition

Caption: The Hedgehog Signaling Pathway and a potential point of inhibition.

Experimental Protocols

Synthesis of this compound Derivatives

A general procedure for the synthesis of related compounds involves the reaction of a dichloro-heterocycle with an excess of piperazine in a suitable solvent, such as acetonitrile, followed by refluxing. The product can then be isolated and purified. For example, 3-chloro-8-(1-piperazinyl)-imidazo[1,2-a]pyrazine hydrochloride salt is synthesized by reacting a mixture of 3,8-dichloroimidazo[1,2-a]pyrazine and 8-bromo-3-chloroimidazo[1,2-a]pyrazine with an excess of piperazine in acetonitrile under reflux[6].

Synthesis_Workflow Start 2,3-Dichloropyrazine Reaction Reaction in Acetonitrile (Reflux) Start->Reaction Piperazine Piperazine Piperazine->Reaction Product This compound Reaction->Product Purification Isolation & Purification Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: General synthesis workflow for this compound.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity of the synthesized compounds can be determined using a modified Ellman's spectrophotometric method. The assay is typically performed in a 96-well microplate. The reaction mixture contains the enzyme (AChE), the substrate (acetylthiocholine iodide, ATCI), and the chromogenic agent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). The inhibitor (test compound) is added to the mixture, and the rate of the colorimetric reaction, which is proportional to the enzyme activity, is measured at a specific wavelength (e.g., 412 nm). The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. IC50 values are then determined from the dose-response curves.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the test compounds are prepared in a 96-well microplate containing a suitable broth medium. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated under appropriate conditions, and the MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Anticancer Activity

The cytotoxic effects of the compounds on cancer cell lines are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

References

Spectroscopic comparison of 2-Chloro-3-(1-piperazinyl)pyrazine with its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectral characteristics of 2-Chloro-3-(1-piperazinyl)pyrazine alongside its synthetic precursors, 2,3-dichloropyrazine and piperazine, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of their spectroscopic data, supported by experimental protocols, to facilitate unambiguous identification and characterization.

The synthesis of this compound from 2,3-dichloropyrazine and piperazine results in significant changes in the molecular structure, which are clearly reflected in their respective FT-IR, NMR, and Mass Spectra. Understanding these spectral shifts is crucial for reaction monitoring, purity assessment, and structural confirmation of the final product.

Comparative Spectroscopic Data

The key spectroscopic features of this compound and its precursors are summarized below. The data for the final product is predicted based on the analysis of its precursors and structurally related compounds, providing a reliable reference for experimental verification.

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional Group2,3-DichloropyrazinePiperazineThis compound (Predicted)
N-H Stretch-3200-3400 (broad)3250-3400 (secondary amine)
C-H Stretch (Aromatic/Heteroaromatic)~3050-3100-~3050-3100
C-H Stretch (Aliphatic)-2800-30002800-3000
C=N Stretch (Pyrazine ring)~1520-1580-~1530-1590
C-N Stretch-1050-12501100-1300
C-Cl Stretch~700-850-~700-850

Table 2: Comparative ¹H NMR Data (δ, ppm)

Proton2,3-DichloropyrazinePiperazineThis compound (Predicted)
Pyrazine-H~8.4 (s, 2H)-~7.8-8.2 (d, 1H), ~7.6-8.0 (d, 1H)
Piperazine-CH₂ (adjacent to NH)-~2.8 (s, 8H)~3.0-3.4 (t, 4H)
Piperazine-CH₂ (adjacent to Pyrazine)--~3.5-3.9 (t, 4H)
N-H-~1.5 (s, 2H)~2.0-3.0 (br s, 1H)

Table 3: Comparative ¹³C NMR Data (δ, ppm)

Carbon2,3-DichloropyrazinePiperazineThis compound (Predicted)
Pyrazine C-Cl~148-~145-150
Pyrazine C-N(piperazine)--~150-155
Pyrazine C-H~145-~130-140
Piperazine C-N-~46~45-50
Piperazine C-N(pyrazine)--~50-55

Table 4: Comparative Mass Spectrometry Data (m/z)

Ion2,3-DichloropyrazinePiperazineThis compound
Molecular Ion [M]⁺148/150/152 (isotope pattern for 2 Cl)86198/200 (isotope pattern for 1 Cl)
Base Peak113 [M-Cl]⁺56 [C₃H₆N]⁺Likely fragmentation of the piperazine ring

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation:

  • Solids (2,3-Dichloropyrazine, Piperazine, this compound): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol and placing the paste between two KBr plates.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 300 MHz or higher NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.[1]

Instrumentation: A mass spectrometer with an electron ionization (EI) source.[1][2]

Sample Introduction:

  • The sample is introduced into the ion source, where it is vaporized.[1]

  • Volatile compounds like 2,3-dichloropyrazine can be introduced via a direct insertion probe or a gas chromatography (GC) inlet.[1]

  • Less volatile compounds like piperazine and this compound are typically introduced using a direct insertion probe which is heated to facilitate vaporization.[1]

Ionization:

  • In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]

Mass Analysis and Detection:

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[1]

  • A detector measures the abundance of each ion, and the data is presented as a mass spectrum.[1]

Visualizing the Synthesis and Analysis

To better illustrate the relationships and processes described, the following diagrams were generated using the DOT language.

SynthesisPathway 2,3-Dichloropyrazine 2,3-Dichloropyrazine This compound This compound 2,3-Dichloropyrazine->this compound Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->this compound

Caption: Synthetic pathway to this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Reactants 2,3-Dichloropyrazine + Piperazine Start->Reactants Reaction Nucleophilic Substitution Reactants->Reaction FT-IR FT-IR Reactants->FT-IR Precursor Analysis NMR NMR Reactants->NMR Precursor Analysis Mass Spec Mass Spectrometry Reactants->Mass Spec Precursor Analysis Product This compound Reaction->Product Product->FT-IR Characterization Product->NMR Characterization Product->Mass Spec Characterization

Caption: Experimental workflow for synthesis and analysis.

References

A Comparative Guide to the Quantification of 2-Chloro-3-(1-piperazinyl)pyrazine: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their intermediates is critical. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Chloro-3-(1-piperazinyl)pyrazine against other analytical techniques. The information is supported by experimental data from studies on similar piperazine derivatives.

High-Performance Liquid Chromatography (HPLC) Method

A validated Reverse Phase HPLC (RP-HPLC) method is a robust and widely used technique for the quantification of piperazine and its derivatives.[1] While this compound possesses a pyrazine ring which imparts some UV activity, derivatization can significantly enhance sensitivity for trace analysis.[2][3]

Experimental Protocol: Proposed RP-HPLC Method

This proposed method is based on established protocols for piperazine derivatives and is optimized for this compound.

  • Chromatographic Conditions:

    • Column: Octadecyl (C18) column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm I.D., 5 µm particle size).[4]

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.07 M KH2PO4, pH 3.0).[3][4]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV detector at an appropriate wavelength (e.g., 239 nm).[4]

    • Injection Volume: 10 µL.[2]

    • Column Temperature: 35°C.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., 0.01 M HCl or the mobile phase).[4]

    • For trace analysis, a derivatization step may be employed. A common derivatizing agent for piperazine is 4-chloro-7-nitrobenzofuran (NBD-Cl).[2][3] The reaction forms a stable, UV-active derivative.[2]

    • Filter the sample solution through a 0.45 µm membrane filter before injection.

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[2]

Expected Performance Data

The following table summarizes typical performance data for HPLC methods used for the quantification of piperazine derivatives, which can be considered indicative for the proposed method.

ParameterExpected ValueReference
Linearity Range0.125 - 50 µg/mL[5]
Limit of Detection (LOD)30 ppm[2]
Limit of Quantification (LOQ)90 ppm[2]
Accuracy (% Recovery)104.87 - 108.06%[2]
Precision (%RSD)< 2%[2]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Filter Filter (0.45 µm) Derivatize->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the quantification of piperazine derivatives. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.[1][3]

Alternative Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly useful for the identification and quantification of volatile and semi-volatile compounds.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers very high sensitivity and selectivity and is suitable for a wide range of compounds.[1] It can be particularly advantageous for complex matrices.

  • UV-Vis Spectrophotometry: A simpler and more accessible technique, but it is less specific and sensitive compared to chromatographic methods.[3] It may be suitable for the analysis of pure substances or simple mixtures.

  • Thin-Layer Chromatography (TLC): A qualitative or semi-quantitative method that is useful for rapid screening and purity checks.[4]

Comparison of Analytical Methods

FeatureHPLC-UVGC-MSLC-MSUV-Vis SpectrophotometryTLC
Principle Chromatographic separation followed by UV detectionChromatographic separation followed by mass analysisChromatographic separation followed by mass analysisMeasurement of light absorbanceDifferential migration on a stationary phase
Selectivity Good to ExcellentExcellentExcellentLow to ModerateModerate
Sensitivity Moderate to HighHighVery HighLowLow
Quantification Yes (Excellent)Yes (Excellent)Yes (Excellent)Yes (Moderate)Semi-quantitative
Instrumentation Cost ModerateHighHighLowVery Low
Sample Throughput ModerateModerateModerateHighHigh
Derivatization May be requiredOften requiredMay not be requiredNot applicableMay be required for visualization

Analytical Method Comparison

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods HPLC HPLC-UV GCMS GC-MS LCMS LC-MS UVVis UV-Vis Spectrophotometry TLC TLC Analyte This compound Analyte->HPLC High Accuracy Analyte->GCMS High Sensitivity Analyte->LCMS High Selectivity Analyte->UVVis Simple Quantification Analyte->TLC Rapid Screening

References

Performance Benchmark of 2-Chloro-3-(1-piperazinyl)pyrazine and its Analogs in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the chemical scaffold 2-Chloro-3-(1-piperazinyl)pyrazine in the context of kinase inhibition. Given that this compound is a known intermediate in the synthesis of kinase inhibitors, this document will compare its hypothetical baseline activity against more developed, published pyrazine-based inhibitors to illustrate key structure-activity relationships (SAR).[1] The experimental data presented for the advanced analogs are based on published findings to provide a realistic and objective comparison.

Introduction to Pyrazine-Based Kinase Inhibitors

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous small molecule kinase inhibitors.[2][3] These inhibitors have shown significant therapeutic potential in oncology and inflammatory diseases by targeting the ATP-binding site of kinases.[4][5] this compound serves as a key building block for creating more complex and potent kinase inhibitors.[1] This guide will explore the evolution of this scaffold from a simple intermediate to a potent inhibitor by comparing its performance with advanced analogs in a relevant kinase assay.

Compounds Selected for Comparison

To illustrate the structure-activity relationship, we will compare the foundational scaffold with a clinically relevant, more complex pyrazine-containing inhibitor, Dasatinib, which is a dual Src/Abl kinase inhibitor.[6] Staurosporine, a broad-spectrum kinase inhibitor, will be used as a positive control to validate the assay.[7]

  • Compound A: this compound (The foundational scaffold)

  • Compound B (Dasatinib): N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. This compound, while having a pyrimidine core, shares the piperazinyl moiety and illustrates the extensive modification required to achieve high potency.[6]

  • Positive Control: Staurosporine

Experimental Protocol: In Vitro Abl Kinase Assay (Luminescence-Based)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against the Abl tyrosine kinase. This method is based on the widely used ADP-Glo™ Kinase Assay.[8][9]

Objective: To quantify the inhibitory activity of test compounds against the Abl kinase by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant human Abl kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test Compounds (dissolved in DMSO)

  • Abl Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: A serial dilution of the test compounds and Staurosporine is prepared in DMSO. These are then further diluted in the kinase buffer to the desired final concentrations.

  • Assay Plate Preparation: 1 µL of the diluted compound solution or DMSO (as a vehicle control) is added to the wells of a 384-well plate.

  • Enzyme Addition: 2 µL of the Abl enzyme solution in kinase buffer is added to each well.

  • Reaction Initiation: The kinase reaction is started by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for Abl.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

  • Kinase Detection Reagent Addition: 10 µL of the Kinase Detection Reagent is added to each well. This reagent converts the generated ADP into ATP, which then drives a luciferase reaction. The plate is incubated for another 30-60 minutes at room temperature.

  • Signal Measurement: The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the IC50 values for the selected compounds against Abl kinase. The value for Compound A is hypothetical to represent a typical starting fragment, while the values for Dasatinib and Staurosporine are based on published data.

CompoundTarget KinaseIC50 (nM)
A: this compound Abl>10,000 (Hypothetical)
B: Dasatinib Abl<1[6]
Positive Control: Staurosporine Abl~20[10]

Interpretation of Results:

  • Compound A is expected to have very weak or no activity as it is a simple, unoptimized chemical fragment.

  • Compound B (Dasatinib) demonstrates exceptionally high potency, a result of extensive medicinal chemistry efforts to optimize the interactions with the kinase's active site.[6]

  • Staurosporine shows potent, albeit non-selective, inhibition, confirming the validity of the assay conditions.[10]

Mandatory Visualizations

Kinase Inhibitor Development Workflow

logical_relationship cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Candidate scaffold Scaffold Identification (e.g., Compound A) sar Structure-Activity Relationship (SAR) scaffold->sar is developed through lead_opt Lead Optimization sar->lead_opt guides in_vivo In Vivo Efficacy lead_opt->in_vivo tox Toxicology Studies in_vivo->tox candidate Optimized Inhibitor (e.g., Compound B) tox->candidate leads to

Caption: From Scaffold to Clinical Candidate: A Simplified Workflow.

Mechanism of ATP-Competitive Kinase Inhibition

signaling_pathway cluster_kinase Kinase Active Site cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling kinase Abl Kinase substrate Substrate Protein kinase->substrate phosphorylates atp ATP atp->kinase binds to ATP pocket p_substrate Phosphorylated Substrate substrate->p_substrate downstream Cell Proliferation & Survival p_substrate->downstream inhibitor Dasatinib (Compound B) inhibitor->kinase competitively inhibits ATP binding

Caption: Dasatinib as an ATP-competitive inhibitor of Abl kinase.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Chloro-3-(1-piperazinyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2-Chloro-3-(1-piperazinyl)pyrazine. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Summary

This compound and similar chlorinated heterocyclic compounds are considered hazardous.[1][2] They can be harmful if swallowed, inhaled, or come into contact with skin.[1] These compounds may cause severe skin burns, eye damage, and potential allergic skin or respiratory reactions.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for similar chemical structures.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A full-face shield should be worn over goggles when there is a higher risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[6] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[7]
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[5] Contaminated work clothing should not be allowed out of the workplace.[1][2]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[8] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter should be used.[2][3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[8]

  • Verify that all necessary PPE is available and in good condition.[8]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1][2]

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to prevent inhalation of dust.[1]

  • Use dedicated spatulas and weighing boats.

  • Close the primary container immediately after use.

3. Dissolving and Solution Handling:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • All solution preparation and subsequent handling should be performed in a fume hood.[1]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.[8]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[8]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8][9]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[8]

Disposal Plan

Dispose of all waste, including unused chemicals, contaminated PPE, and absorbent materials, in accordance with local, state, and federal regulations.[1][2][8] Do not dispose of the chemical down the drain.[7] Waste material must be disposed of in an approved waste disposal plant.[1][2][9]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handling_experiment->cleanup_decontaminate cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.